Product packaging for 2-Amino-6-bromo-3-methylquinoline(Cat. No.:CAS No. 203506-01-8)

2-Amino-6-bromo-3-methylquinoline

Cat. No.: B1285035
CAS No.: 203506-01-8
M. Wt: 237.1 g/mol
InChI Key: DUFGQFDKOSMTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-6-bromo-3-methylquinoline is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B1285035 2-Amino-6-bromo-3-methylquinoline CAS No. 203506-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFGQFDKOSMTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588905
Record name 6-Bromo-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203506-01-8
Record name 6-Bromo-3-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromo-3-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of 2-Amino-6-bromo-3-methylquinoline, a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited availability of direct experimental procedures in published literature, this document outlines a proposed synthetic pathway based on established chemical principles, specifically the Friedländer annulation. Furthermore, it presents a comprehensive characterization profile, including predicted and analogous spectroscopic data (NMR, IR, and Mass Spectrometry), to aid researchers in the identification and quality assessment of this molecule. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic pharmaceuticals and natural products with a wide array of biological activities. The strategic functionalization of the quinoline scaffold is a critical aspect of drug design, enabling the modulation of therapeutic properties. The title compound, this compound, incorporates several key pharmacophoric features: a 2-amino group, which can act as a hydrogen bond donor and a site for further derivatization; a bromine atom at the 6-position, which can influence the electronic properties and metabolic stability of the molecule, and also serve as a handle for cross-coupling reactions; and a 3-methyl group, which can impact the compound's conformation and interaction with biological targets. This guide serves as a practical resource for the synthesis and analysis of this promising scaffold.

Proposed Synthesis Pathway

A reliable method for the synthesis of 2-amino-3-methylquinolines is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl or nitrile function. The proposed synthesis for this compound utilizes the reaction between 2-amino-5-bromobenzaldehyde and propionitrile in the presence of a base.

G cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_product Product A 2-Amino-5-bromobenzaldehyde E Friedländer Annulation A->E B Propionitrile B->E C Potassium Hydroxide (KOH) C->E Base D Ethanol (Solvent) D->E Solvent F This compound E->F

Caption: Proposed Friedländer synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a proposed method based on the principles of the Friedländer synthesis[1].

Materials and Reagents:

  • 2-Amino-5-bromobenzaldehyde

  • Propionitrile

  • Potassium hydroxide (KOH)

  • Ethanol, absolute

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in absolute ethanol.

  • Add propionitrile (1.2 eq) to the solution.

  • To this mixture, add powdered potassium hydroxide (1.5 eq) portion-wise while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Ionization: Use Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight and isotopic distribution.

Characterization Data

The following tables summarize the expected and predicted data for this compound.

Table 1: Physical and Molecular Properties
PropertyValueReference
CAS Number203506-01-8[2]
Molecular FormulaC₁₀H₉BrN₂[2]
Molecular Weight237.10 g/mol [2]
Predicted Boiling Point371.2 ± 37.0 °C[2]
Predicted Density1.564 ± 0.06 g/cm³[2]
Predicted XlogP2.9[3]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on analogous structures and may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-NH₂~6.5 - 7.5Broad singlet
H-4~7.8 - 8.0Singlet
H-5~7.6 - 7.8Doublet
H-7~7.4 - 7.6Doublet of doublets
H-8~7.9 - 8.1Doublet
-CH₃~2.3 - 2.5Singlet
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are predicted based on analogous structures and may vary.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158 - 162
C-3~118 - 122
C-4~135 - 139
C-4a~146 - 150
C-5~128 - 132
C-6~115 - 119
C-7~130 - 134
C-8~125 - 129
C-8a~122 - 126
-CH₃~15 - 19
Table 4: Expected Infrared (IR) Absorption Frequencies
Wavenumber (cm⁻¹)Functional Group Vibration
3450 - 3300N-H stretching (asymmetric & symmetric)
3100 - 3000C-H stretching (aromatic)
2950 - 2850C-H stretching (aliphatic -CH₃)
1650 - 1600N-H bending (scissoring)
1620 - 1580C=N and C=C stretching (quinoline ring)
1400 - 1350C-H bending (aliphatic -CH₃)
850 - 800C-H bending (out-of-plane, aromatic)
600 - 500C-Br stretching
Table 5: Expected Mass Spectrometry (MS) Data
m/z Value (Predicted)Interpretation
237 / 239[M+H]⁺ molecular ion peak cluster (due to ⁷⁹Br/⁸¹Br isotopes in ~1:1 ratio)
222 / 224[M+H - CH₃]⁺ fragment
158[M+H - Br]⁺ fragment

Experimental Workflow Visualization

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis A Reaction Setup B Reflux A->B C Work-up & Extraction B->C D Purification (Chromatography) C->D E NMR Spectroscopy (¹H, ¹³C) D->E Pure Sample F FTIR Spectroscopy D->F Pure Sample G Mass Spectrometry D->G Pure Sample H Structure Confirmation E->H F->H G->H I Purity Assessment H->I

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Friedländer synthesis offers a viable route to this molecule, and the compiled characterization data serves as a benchmark for its identification and quality control. This information is intended to facilitate further research into the potential applications of this and related quinoline derivatives in drug discovery and materials science. Researchers should note that the provided synthesis protocol is a proposed route and may require optimization for yield and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-Amino-6-bromo-3-methylquinoline. The information presented is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are a combination of predicted and experimental data, providing a foundational dataset for laboratory work.

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂[1][2]
Molecular Weight 237.10 g/mol [1]
Boiling Point 371.2 ± 37.0 °CPredicted[1]
Density 1.564 ± 0.06 g/cm³Predicted[1]
XlogP 2.9Predicted[2]
Solubility Slightly soluble in water; soluble in polar organic solvents.Inferred from similar compounds[3]
Storage Room temperature[1]
CAS Number 203506-01-8[1]

Experimental Protocols and Characterization

Detailed experimental determination of the physicochemical properties of novel compounds like this compound is crucial for ensuring data accuracy and reproducibility. Below are standard methodologies that can be employed for the characterization of this compound.

1. Synthesis and Purification: The synthesis of quinoline derivatives often involves multi-step reactions. For instance, a common route is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. Following synthesis, the crude product must be purified, typically through recrystallization from a suitable solvent like ethanol, to obtain the crystalline solid. The progress of the reaction and the purity of the final product can be monitored by thin-layer chromatography (TLC).[4]

2. Identity and Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. Signals in the aromatic region (typically 7-8.5 ppm in ¹H NMR) can confirm the presence of the quinoline and phenyl rings.[4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. For this compound, characteristic peaks would include N-H stretching for the amino group (around 3300-3500 cm⁻¹) and C=N stretching for the quinoline ring.[4]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.[4]

3. Determination of Physicochemical Properties:

  • Melting Point: The melting point can be determined using a standard capillary melting point apparatus. The temperature range over which the solid melts is recorded.

  • Solubility: The shake-flask method is a common technique to determine solubility. A surplus of the compound is added to a specific solvent (e.g., water, ethanol, DMSO) and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or HPLC.

  • LogP (Octanol-Water Partition Coefficient): The lipophilicity of the compound can be determined experimentally using methods such as the shake-flask method or more rapidly by reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound is compared to that of standards with known logP values.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy. These methods involve monitoring changes in pH or absorbance as a function of the titrant volume.

Visualized Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of a novel chemical compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_identity Identity Confirmation cluster_properties Physicochemical Property Determination synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir hrms High-Resolution Mass Spectrometry purification->hrms mp Melting Point hrms->mp solubility Solubility hrms->solubility logp LogP hrms->logp pka pKa hrms->pka

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

Technical Guide: 2-Amino-6-bromo-3-methylquinoline (CAS 203506-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide has been compiled based on available data for the specified compound and related chemical structures. As of the date of this document, detailed experimental studies, including comprehensive spectroscopic analysis and biological activity assays for 2-Amino-6-bromo-3-methylquinoline, are not extensively available in the public domain. The information presented herein, particularly regarding experimental protocols and potential biological pathways, is based on established chemical principles and data from analogous compounds.

Introduction

This compound is a halogenated heterocyclic compound that belongs to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including established antimalarial, antibacterial, and anticancer agents. The presence of an amino group at the 2-position, a methyl group at the 3-position, and a bromine atom at the 6-position provides a versatile scaffold for further chemical modification and drug design. This document provides an overview of the known properties, potential synthetic routes, and hypothetical biological applications of this compound for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.[1][2]

PropertyValueSource
CAS Number 203506-01-8[2]
Molecular Formula C₁₀H₉BrN₂[2]
Molecular Weight 237.10 g/mol [2]
Appearance Not specified (likely solid)-
Boiling Point 371.2 ± 37.0 °C (Predicted)[2]
Density 1.564 ± 0.06 g/cm³ (Predicted)[2]
SMILES CC1=CC2=C(C=CC(=C2)Br)N=C1N[1]
InChI InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13)[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway could involve the reaction of 2-amino-5-bromobenzaldehyde with propionitrile in the presence of a base.

Reaction Scheme:

  • Starting Materials: 2-amino-5-bromobenzaldehyde and propionitrile

  • Reagents: A strong base such as potassium hydroxide or sodium ethoxide.

  • Solvent: Ethanol or another suitable polar solvent.

  • Reaction Conditions: The reaction mixture would likely be heated under reflux for several hours.

Detailed Experimental Protocol (Hypothetical):

  • To a solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add propionitrile (1.2 eq).

  • To this mixture, add a solution of potassium hydroxide (2.0 eq) in ethanol portion-wise while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The resulting precipitate can be collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the amino group protons.
¹³C NMR Resonances for the carbon atoms of the quinoline core, including the methyl carbon.
FT-IR Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinoline ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Potential Biological Applications and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities. Based on studies of analogous compounds, this compound could be investigated for the following applications:

  • Anticancer Activity: Many substituted quinolines have shown potent anticancer activity. For instance, some quinoline derivatives act as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is a key component in signaling pathways that regulate cell proliferation and survival.[3][4]

  • Antimalarial Activity: The quinoline core is a hallmark of several antimalarial drugs.

  • Fluorescent Probes: The rigid, aromatic structure of quinolines often imparts fluorescent properties, making them candidates for use in bio-imaging and as sensors.

Hypothetical Signaling Pathway: EGFR Inhibition

Given the established role of quinoline derivatives as EGFR inhibitors, a potential mechanism of action for this compound in a cancer context could involve the inhibition of the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Ras Ras EGFR->Ras Activation EGF EGF EGF->EGFR Binding Compound 2-Amino-6-bromo- 3-methylquinoline Compound->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Synthesis_Workflow Start Starting Materials (2-amino-5-bromobenzaldehyde, propionitrile) Reaction Friedländer Annulation Start->Reaction Workup Neutralization & Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Final Pure this compound Characterization->Final Drug_Development_Logic Compound 2-Amino-6-bromo- 3-methylquinoline Biological_Screening In vitro Biological Screening (e.g., anticancer assays) Compound->Biological_Screening Hit_Identification Identification of 'Hit' Compound Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Structure Elucidation of 2-Amino-6-bromo-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel quinoline derivative, 2-Amino-6-bromo-3-methylquinoline. This compound, belonging to a class of heterocyclic molecules with significant potential in medicinal chemistry, requires rigorous characterization to confirm its chemical identity and purity, which are critical for its application in pharmaceutical research and development. This guide will detail the expected outcomes from key analytical techniques, provide generalized experimental protocols, and illustrate the logical workflow of the elucidation process.

Compound Profile

This compound is a substituted quinoline with the molecular formula C₁₀H₉BrN₂. Its structure features a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The key functional groups that dictate its chemical properties and spectroscopic behavior are an amino group at position 2, a bromine atom at position 6, and a methyl group at position 3. These substitutions are crucial for its potential biological activity, which has been noted in analogues for applications such as antimalarial and anticancer agents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₉BrN₂PubChem[3]
Molecular Weight 237.10 g/mol MySkinRecipes[2]
CAS Number 203506-01-8National Analytical Corporation[4]
Predicted XlogP 2.9PubChem[3]

Spectroscopic Analysis for Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on the analysis of related quinoline derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are predicted below.[5]

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (at C3)2.1 - 2.4Singlet3H
-NH₂ (at C2)5.0 - 6.5 (broad)Singlet2H
H47.5 - 7.8Singlet1H
H57.3 - 7.6Doublet1H
H77.6 - 7.9Doublet of doublets1H
H87.8 - 8.1Doublet1H

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-CH₃ (at C3)15 - 20
C2155 - 160
C3120 - 125
C4135 - 140
C4a145 - 150
C5125 - 130
C6115 - 120
C7130 - 135
C8120 - 125
C8a140 - 145
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺235.9950, 237.9930Molecular ion with ⁷⁹Br and ⁸¹Br isotopes
[M+H]⁺237.0028, 239.0007Protonated molecular ion
[M-CH₃]⁺221.9899, 223.9879Loss of the methyl group
[M-Br]⁺157.0769Loss of the bromine atom

The fragmentation pattern will likely involve the loss of the methyl group and the bromine atom, which are common fragmentation pathways for such structures.[6]

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound, based on established methods for similar quinoline derivatives.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of related 2-aminoquinoline derivatives.[5]

Protocol:

  • Starting Material: 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile can serve as a potential precursor.

  • Reaction: A mixture of the starting material (1 equivalent) and a suitable reducing agent in an appropriate solvent is heated under reflux.

  • Work-up: Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum to achieve a good signal-to-noise ratio.

Mass Spectrometry

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with LC/GC).

  • Data Acquisition: Acquire the mass spectrum in a positive ionization mode to observe the molecular ion and key fragment ions.

Visualization of Methodologies and Pathways

Structure Elucidation Workflow

The logical flow for confirming the structure of this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Proposed Synthesis purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis structure_confirmed Structure Elucidated data_analysis->structure_confirmed

Workflow for the structure elucidation of the target compound.
Potential Signaling Pathway Inhibition

Analogues of this compound have been investigated as inhibitors of Prostaglandin F2α (PGF2α) synthase.[7] Inhibition of this pathway is a therapeutic strategy for conditions like preterm labor.

G Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a Catalysis PGF2a_Synthase PGF2α Synthase Biological_Response Biological Response (e.g., Uterine Contraction) PGF2a->Biological_Response Target_Molecule This compound (Potential Inhibitor) Target_Molecule->PGF2a_Synthase Inhibition

Potential inhibitory action on the Prostaglandin F2α synthesis pathway.

Conclusion

The structural elucidation of this compound is a critical step in its development as a potential therapeutic agent. This guide has outlined the expected spectroscopic data and provided a framework for the experimental procedures required for its definitive characterization. The combination of NMR and mass spectrometry, alongside a robust synthetic and purification protocol, will ensure the unambiguous confirmation of its structure and purity, paving the way for further investigation into its biological activities and mechanism of action.

References

Spectroscopic Profile of 2-Amino-6-bromo-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2-Amino-6-bromo-3-methylquinoline. Due to the limited availability of direct experimental spectra in public databases, this document incorporates predicted data and analogous experimental data from structurally related compounds to offer a representative spectroscopic profile. This information is intended to support researchers in the identification, characterization, and application of this molecule in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₁₀H₉BrN₂, Molecular Weight: 237.10 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~2.2 - 2.5-CH₃~18 - 22-CH₃
~5.0 - 6.0-NH₂~110 - 115C-Ar
~7.0 - 8.0Ar-H~120 - 140C-Ar
~145 - 150C-Ar (C-Br)
~155 - 160C-Ar (C-N)
~158 - 162C-Ar (C-NH₂)

Note: These are estimated values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3450 - 3300N-HSymmetric & Asymmetric Stretching
3100 - 3000C-H (Aromatic)Stretching
2960 - 2850C-H (Methyl)Stretching
1650 - 1600C=N, C=CRing Stretching
1620 - 1550N-HBending
1470 - 1430C-H (Methyl)Bending
850 - 750C-H (Aromatic)Out-of-plane Bending
600 - 500C-BrStretching
Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound is available from databases such as PubChem.[1]

Table 3: Predicted Mass Spectrometry Data [1]

Adduct Calculated m/z
[M+H]⁺237.0022
[M+Na]⁺258.9841
[M-H]⁻234.9876
[M]⁺235.9944

Note: 'M' represents the parent molecule. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic M and M+2 peaks.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.[2]

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard proton spectrum is acquired using a 90° pulse. The spectral width is typically set from -2 to 12 ppm. Data is acquired for 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. The spectral width is typically set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

  • Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 amu). Data is acquired in both positive and negative ion modes to observe different adducts.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Technical Report / Publication Purity_Assessment->Final_Report

Caption: Generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Technical Guide: Physicochemical Properties and Synthetic and Analytical Considerations for 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics of 2-Amino-6-bromo-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines its fundamental physicochemical properties and presents generalized experimental protocols for its synthesis and analysis based on established methodologies for quinoline derivatives. Furthermore, it visualizes a key signaling pathway relevant to the potential therapeutic applications of this class of compounds.

Core Molecular Data

The fundamental molecular identifiers for this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

ParameterValue
Molecular Formula C₁₀H₉BrN₂[1][2]
Molecular Weight 237.10 g/mol [1][3]
CAS Number 203506-01-8

Experimental Protocols

While specific experimental procedures for this compound are not extensively detailed in publicly available literature, established methods for the synthesis and analysis of substituted quinolines can be readily adapted. The following protocols provide a representative framework for researchers.

Synthesis: A Representative Friedländer Annulation Approach

The Friedländer synthesis is a classical and versatile method for the construction of quinoline rings. This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of this compound, a plausible pathway would involve the reaction of 2-amino-5-bromobenzaldehyde with propionaldehyde.

Materials:

  • 2-amino-5-bromobenzaldehyde

  • Propionaldehyde

  • Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)

  • Solvent (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-5-bromobenzaldehyde in a suitable solvent.

  • Add the catalyst to the solution.

  • Slowly add propionaldehyde to the reaction mixture.

  • Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Analytical Characterization: A General Workflow

The identity and purity of synthesized this compound can be confirmed using a combination of standard analytical techniques. The following workflow is based on methods for analogous quinoline derivatives.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer at a controlled pH).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for heterocyclic aromatic compounds (e.g., a non-polar or medium-polarity column).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern should be consistent with the proposed structure.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation:

  • ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, will provide definitive structural information.

Relevant Signaling Pathway

Quinoline derivatives are a prominent class of compounds investigated for their potential as anticancer agents. Many of these molecules exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. A significant target for many quinoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) pathway. The inhibition of EGFR can disrupt downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, which is frequently dysregulated in various cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Quinoline_Inhibitor 2-Amino-6-bromo- 3-methylquinoline (Representative Inhibitor) Quinoline_Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by a representative quinoline compound.

This diagram illustrates how the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a downstream signaling cascade through Ras, Raf, MEK, and ERK, ultimately promoting cell proliferation, survival, and angiogenesis. Quinoline-based inhibitors, such as potentially this compound, can block this pathway by inhibiting the kinase activity of EGFR, thereby preventing the activation of the downstream signaling molecules. This mechanism of action is a key rationale for the investigation of quinoline derivatives as anticancer therapeutics.

References

An In-depth Technical Guide on the Potential Biological Activity of the 2-Amino-6-bromo-3-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 2-Amino-6-bromo-3-methylquinoline is limited in publicly available literature. This guide focuses on the potential therapeutic applications of the broader "6-bromo-3-methylquinoline" chemical scaffold, drawing from computational and analogue studies. The compound this compound is primarily recognized as a chemical intermediate in the synthesis of potential kinase inhibitors and antimalarial agents.[1][2][3]

Executive Summary

The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. The "6-bromo-3-methylquinoline" scaffold, in particular, has been identified as a promising framework for the development of novel therapeutic agents. This technical guide consolidates the current understanding of this scaffold's potential biological activity, with a primary focus on its role in the inhibition of prostaglandin F2α synthase. Furthermore, this document outlines plausible experimental protocols for assessing such activity and presents visualizations of key scientific workflows and potential mechanisms of action.

Potential Therapeutic Target: Prostaglandin F2α Synthase

Recent computational studies have highlighted the potential of 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α (PGF2α) synthase.[4][5] PGF2α is a key signaling molecule involved in inflammatory processes and uterine contractions.[6] Consequently, inhibitors of its synthesis are of significant interest for therapeutic intervention in conditions such as preterm labor.[4][5]

A Quantitative Structure-Activity Relationship (QSAR) study on a series of 77 analogues of 6-bromo-3-methylquinoline has been conducted to predict their inhibitory potency against PGF2α synthase.[4][5] The study successfully developed a predictive model and designed novel molecules with enhanced predicted biological activity.[4][5]

Quantitative Data Summary

The following table summarizes the statistical validation of the Genetic Algorithm-Multiple Linear Regression (GA-MLR) model used in the QSAR study of 6-bromo-3-methylquinoline analogues.[4][5] While specific pIC50 values for the 77 analogues are not detailed in the available literature, the robustness of the model suggests a strong correlation between the chemical structures and their biological activity.

Parameter Value Description
0.8943Coefficient of determination, indicating the goodness of fit of the model.
Q² LOO0.8836Leave-one-out cross-validation coefficient, indicating the predictive ability of the model.

Table 1: Statistical parameters of the QSAR model for 6-bromo-3-methylquinoline analogues as PGF2α inhibitors.[4][5]

Based on this model, 28 new molecules were designed with predicted pIC50 values indicating potentially high inhibitory activity against prostaglandin F synthase.[4]

Postulated Mechanism of Action

The primary proposed mechanism of action for bioactive 6-bromo-3-methylquinoline analogues is the inhibition of prostaglandin F synthase. By binding to the active site of this enzyme, these compounds would prevent the conversion of upstream precursors into PGF2α. This reduction in PGF2α levels would, in turn, mitigate its downstream physiological effects, such as inflammation and smooth muscle contraction.

Prostaglandin F Synthase Inhibition Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 PGF2α Synthase PGF2α Synthase PGH2->PGF2α Synthase Substrate PGF2α PGF2α PGF2α Synthase->PGF2α Product 6-Bromo-3-methylquinoline Analogue 6-Bromo-3-methylquinoline Analogue Inhibition 6-Bromo-3-methylquinoline Analogue->Inhibition Inflammation & Contraction Inflammation & Contraction PGF2α->Inflammation & Contraction Inhibition->PGF2α Synthase Inhibition

Figure 1: Proposed mechanism of PGF2α synthase inhibition.

Experimental Protocols

The following are detailed, representative methodologies for key experiments that would be required to validate the biological activity of this compound or its analogues.

In Vitro Prostaglandin F Synthase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PGF2α synthase.

Materials:

  • Recombinant human PGF2α synthase

  • Prostaglandin H2 (PGH2) substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGF2α quantification

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the PGF2α synthase enzyme to each well, followed by the diluted test compound or vehicle control (DMSO).

  • Pre-incubate the enzyme and compound mixture for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the PGH2 substrate to each well.

  • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable quenching solution (e.g., a solution of a reducing agent like stannous chloride).

  • Quantify the amount of PGF2α produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Molecular Docking Protocol

This protocol outlines the steps for a computational molecular docking study to predict the binding mode of a ligand to its target protein.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

  • Protein Data Bank (PDB) for protein structure

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

  • Protein Preparation:

    • Obtain the 3D crystal structure of human prostaglandin F synthase from the PDB (e.g., PDB ID: 2F38).[4][5]

    • Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structure of the test compound (e.g., this compound) and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Docking Simulation:

    • Run the docking algorithm to place the ligand in various conformations and orientations within the defined binding site of the protein.

    • Score the resulting poses based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify the most favorable binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Scientific Workflow Visualization

The following diagram illustrates the typical workflow for a QSAR study, as was performed for the 6-bromo-3-methylquinoline analogues.

QSAR Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation cluster_3 Application Dataset Dataset of 77 Analogues with known pIC50 Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split GA Genetic Algorithm for Feature Selection Split->GA MLR Multiple Linear Regression Model Building GA->MLR Internal Internal Validation (Q² LOO) MLR->Internal External External Validation (Test Set) Internal->External Design Design of 28 New Molecules External->Design Predict Predict pIC50 of New Molecules Design->Predict

Figure 2: Workflow for a QSAR study.

Conclusion and Future Directions

The "6-bromo-3-methylquinoline" scaffold presents a promising starting point for the development of novel inhibitors of prostaglandin F2α synthase. Computational studies strongly suggest the potential for this class of compounds to exhibit significant biological activity. Future research should focus on the synthesis and in vitro biological evaluation of this compound and its close analogues to experimentally validate the predictions from the QSAR models. Subsequent lead optimization, guided by further computational studies and in vitro and in vivo testing, could pave the way for new therapeutic agents for inflammatory conditions and preterm labor.

References

An In-depth Technical Guide to 2-Amino-6-bromo-3-methylquinoline Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-6-bromo-3-methylquinoline and its derivatives, a class of heterocyclic compounds with significant potential in drug discovery, particularly in oncology. This document details synthetic methodologies, biological activities, mechanisms of action, and key experimental protocols to facilitate further research and development in this promising area.

Core Synthesis and Derivatization

The synthesis of the this compound core can be achieved through several established methods for quinoline synthesis, with the Friedländer annulation being a primary and versatile approach. This method involves the condensation of a 2-aminobenzaldehyde or a 2-aminophenyl ketone with a compound containing a reactive α-methylene group.

Proposed Synthesis of this compound via Friedländer Synthesis

A plausible and efficient route to the target compound involves the reaction of 2-amino-5-bromobenzaldehyde with propionaldehyde under acid or base catalysis.

Experimental Protocol: Friedländer Synthesis

  • Materials:

    • 2-Amino-5-bromobenzaldehyde

    • Propionaldehyde

    • Ethanol

    • Potassium hydroxide (or a suitable acid catalyst like p-toluenesulfonic acid)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • In a round-bottom flask, dissolve 2-amino-5-bromobenzaldehyde (1 equivalent) in ethanol.

    • Add propionaldehyde (1.5 equivalents) to the solution.

    • Slowly add a catalytic amount of potassium hydroxide (or p-toluenesulfonic acid).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy to confirm its structure and purity.

Synthesis of Analogs

Derivatives of the core structure can be synthesized by employing substituted starting materials in the Friedländer synthesis or by post-synthesis modification of the this compound scaffold. For instance, using different α-methylene ketones or aldehydes will yield various substituents at the 2 and 4-positions.

Biological Activity and Therapeutic Potential

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. Derivatives of this compound are of particular interest for their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against a variety of cancer cell lines. The antiproliferative activity is often attributed to their ability to interfere with key cellular processes such as cell division and signal transduction.

Table 1: Anticancer Activity of Selected 2-Amino-6-bromo-quinoline Analogs

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
4e -CN-L-phenylalaninate methyl ester (at C4)A549 (Lung)4.648 ± 0.199[1]
MCF-7 (Breast)Not specified[1]
4f -CN-L-phenylalaninate methyl ester (at C4)A549 (Lung)Not specified[1]
MCF-7 (Breast)Not specified[1]
10g -H-HVarious human tumor cell lines< 1.0[2]

Note: Data for direct analogs of this compound is limited. The table includes closely related structures to provide an indication of potential activity.

Mechanisms of Action

The anticancer effects of this compound derivatives are believed to be mediated through multiple mechanisms, primarily the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases and tubulin.

Inhibition of Receptor Tyrosine Kinases (RTKs)

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical RTKs in cancer signaling pathways, regulating cell growth, proliferation, and angiogenesis.[3] Several quinoline derivatives have been identified as potent inhibitors of these kinases.[4]

Table 2: Kinase Inhibitory Activity of Selected Quinoline Analogs

Compound IDTarget KinaseIC50 (nM)Reference
4e EGFRModerate Inhibition[1]
44 EGFR7.5[3]

Signaling Pathway Diagram: EGFR/VEGFR Inhibition

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras VEGFR VEGFR PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation leads to Angiogenesis Angiogenesis Transcription->Angiogenesis leads to Survival Survival Transcription->Survival leads to Inhibitor 2-Amino-6-bromo-3- methylquinoline Derivative Inhibitor->EGFR inhibition Inhibitor->VEGFR inhibition

Caption: EGFR/VEGFR signaling and inhibition by quinoline derivatives.

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some quinoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • 96-well plates

    • Complete culture medium

    • Test compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

EGFR Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

  • Materials:

    • Recombinant human EGFR kinase

    • Kinase buffer

    • ATP

    • Poly(Glu,Tyr) 4:1 peptide substrate

    • Test compound

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White 96-well plates

    • Luminometer

  • Procedure:

    • Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding a mixture of EGFR kinase and ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Tubulin Polymerization Assay

This assay monitors the effect of a compound on the in vitro assembly of microtubules.

  • Materials:

    • Purified tubulin protein

    • Tubulin polymerization buffer

    • GTP

    • Test compound

    • 96-well plates

    • Spectrophotometer with temperature control

  • Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • In a 96-well plate on ice, add the test compound at various concentrations to the polymerization buffer.

    • Add purified tubulin to each well.

    • Initiate polymerization by adding GTP and immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

    • Plot absorbance versus time to generate polymerization curves and analyze the effect of the compound on the rate and extent of tubulin polymerization.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_mechanism Mechanism of Action Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization CellViability Cell Viability Assay (MTT) Characterization->CellViability IC50 IC50 Determination CellViability->IC50 KinaseAssay Kinase Inhibition Assay (e.g., EGFR) IC50->KinaseAssay TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay PathwayAnalysis Western Blot (Pathway Proteins) KinaseAssay->PathwayAnalysis TubulinAssay->PathwayAnalysis

Caption: General workflow for the evaluation of quinoline derivatives.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel anticancer agents. Their synthesis is accessible through established chemical reactions, and preliminary data on related compounds suggest potent biological activity through the inhibition of key cancer-related targets such as EGFR and tubulin. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this class of molecules. Future work should focus on the synthesis and evaluation of a broader range of derivatives to establish a clear structure-activity relationship and to optimize their pharmacokinetic and pharmacodynamic properties for clinical development.

References

Unveiling the History and Synthesis of 2-Amino-6-bromo-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the heterocyclic compound 2-Amino-6-bromo-3-methylquinoline (CAS No. 203506-01-8). While the initial discovery and first reported synthesis of this compound are not extensively documented in readily available academic literature, this guide compiles available information on its synthesis, chemical properties, and its emerging role in medicinal chemistry. This document details a known synthetic protocol utilizing the compound as a starting material and provides a theoretical framework for its synthesis based on established named reactions for quinoline derivatives.

Introduction

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyridine ring. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitutions of an amino group at the 2-position, a bromine atom at the 6-position, and a methyl group at the 3-position of the quinoline core give this compound unique chemical properties and potential for further functionalization in the development of novel therapeutic agents and chemical probes.

While the historical context of its initial discovery remains obscure in the reviewed literature, its commercial availability from suppliers like PharmaBlock and its inclusion in recent patent literature indicate its utility as a building block in contemporary chemical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 203506-01-8[1][2]
Molecular Formula C₁₀H₉BrN₂[3]
Molecular Weight 237.10 g/mol N/A
Appearance Not specified in literatureN/A
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A
Solubility Not specified in literatureN/A

Synthesis of this compound

Documented Synthetic Application

A recent patent (WO2021163344A1) describes a reaction protocol where this compound serves as a key starting material for the synthesis of novel PRMT5 inhibitors. While this does not detail the initial synthesis of the title compound, it provides a valuable experimental protocol for its subsequent use.

Experimental Protocol:

  • Reaction: N-alkylation of 6-bromo-3-methylquinolin-2-amine.

  • Reactants:

    • 6-bromo-3-methylquinolin-2-amine (25 g, 105 mmol)

    • 1-(chloromethyl)-4-methoxybenzene (49.5 g, 316 mmol)

    • Sodium iodide (7.90 g, 52.7 mmol)

    • Potassium bis(trimethylsilyl)amide (KHMDS) (316 mL of 1 M in THF, 316 mmol)

  • Solvent: Tetrahydrofuran (THF) (250 mL)

  • Procedure:

    • A 500 mL round bottom flask was charged with 6-bromo-3-methylquinolin-2-amine, 1-(chloromethyl)-4-methoxybenzene, sodium iodide, and THF.

    • The reaction mixture was stirred at 0°C for 30 minutes.

    • To the reaction mixture at 0°C, KHMDS (1 M in THF) was added.

  • Note: The patent does not provide details on the workup, purification, or yield of the product from this specific reaction step.[4]

Theoretical Synthetic Pathways

The synthesis of 2-aminoquinoline derivatives can be achieved through several established named reactions in organic chemistry. While the specific first synthesis of this compound is not documented, the following methods provide a logical framework for its potential preparation.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[4][5] To synthesize this compound via this method, a potential retrosynthetic analysis is shown below.

G target This compound reagents Friedländer Synthesis target->reagents starting_materials 2-Amino-5-bromobenzaldehyde + Propanal reagents->starting_materials

Figure 1: Retrosynthetic analysis for the Friedländer synthesis of this compound.

Proposed Experimental Protocol (Hypothetical):

  • Reactants: 2-Amino-5-bromobenzaldehyde and propanal.

  • Catalyst: An acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium hydroxide).

  • Solvent: A suitable solvent such as ethanol or acetic acid.

  • Procedure: The reactants and catalyst would be heated in the solvent to facilitate the condensation and subsequent cyclization to form the quinoline ring.

  • Workup and Purification: The reaction mixture would be cooled, and the product isolated by filtration or extraction. Purification would likely involve recrystallization or column chromatography.

The Combes synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to yield a quinoline.[2][6] A possible retrosynthetic pathway for the target molecule using this method is outlined below.

G target This compound reagents Combes Synthesis target->reagents starting_materials 4-Bromoaniline + a suitable β-dicarbonyl compound reagents->starting_materials

Figure 2: Retrosynthetic analysis for the Combes synthesis of this compound.

Proposed Experimental Protocol (Hypothetical):

  • Reactants: 4-Bromoaniline and a suitable β-dicarbonyl compound that would provide the 2-amino and 3-methyl substituents. A potential, though less common, starting material could be a protected amino-β-diketone.

  • Catalyst: A strong acid, typically sulfuric acid.

  • Procedure: The aniline and the β-dicarbonyl compound would be reacted, often with heating, in the presence of the acid catalyst to promote the formation of a Schiff base intermediate, followed by cyclization and dehydration.

  • Workup and Purification: The acidic reaction mixture would be neutralized, and the product extracted. Purification would be achieved through standard techniques like chromatography or recrystallization.

Biological and Medicinal Significance

While specific biological activities for this compound itself are not extensively reported, its structural motifs are present in compounds with known pharmacological effects. The quinoline core is a well-established pharmacophore in numerous antimalarial drugs (e.g., chloroquine, mefloquine) and anticancer agents. The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with biological targets. The amino group at the 2-position provides a site for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

The use of this compound in the synthesis of PRMT5 inhibitors, as mentioned in patent WO2021163344A1, highlights its contemporary relevance in drug discovery.[4] PRMT5 is an enzyme that plays a crucial role in cellular processes and is a validated target in oncology.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature implicating this compound in any specific signaling pathways. However, as a building block for PRMT5 inhibitors, its derivatives are designed to modulate the PRMT5 pathway, which is involved in the regulation of gene expression, cell proliferation, and differentiation.

Conclusion

Workflow for Synthetic Application

The following diagram illustrates a general workflow for the utilization of this compound as a starting material in a drug discovery context, based on the information from the patent literature.

G start Start with This compound reaction N-Alkylation or other functionalization start->reaction purification Purification of the derivative (e.g., chromatography) reaction->purification characterization Structural Characterization (NMR, Mass Spec, etc.) purification->characterization screening Biological Screening (e.g., enzyme assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization

Figure 3: General workflow for the use of this compound in drug discovery.

References

The Versatile Scaffold: 2-Amino-6-bromo-3-methylquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline nucleus, a fused bicyclic heterocycle of benzene and pyridine, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-Amino-6-bromo-3-methylquinoline stands out as a versatile and highly valuable building block for the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring a reactive amino group at the 2-position, a bromine atom at the 6-position amenable to further functionalization, and a methyl group at the 3-position, provides medicinal chemists with a powerful tool to explore novel chemical space and develop potent therapeutic agents, particularly in the realms of oncology and infectious diseases.

This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, detailing its application in the synthesis of potent kinase inhibitors and antimalarial agents. We present detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to empower researchers in their drug discovery endeavors.

A Key Intermediate in the Synthesis of Anticancer Agents

Recent research has highlighted the utility of this compound derivatives in the development of novel anticancer therapeutics, particularly as inhibitors of key signaling kinases like the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutations of EGFR are hallmarks of several cancers, making it a prime target for therapeutic intervention.

One notable application involves the synthesis of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines. While this synthesis begins with the closely related precursor, 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile, the synthetic strategy and the resulting biological activity provide a strong rationale for the use of this compound in similar contexts. The bromine atom at the 6-position is a key handle for introducing further diversity and modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Quantitative Biological Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity and EGFR inhibitory activity of representative 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives.

Compound IDModificationA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)EGFR IC₅₀ (µM)
4d Phenylalanine methyl ester moiety3.317 ± 0.1427.711 ± 0.217>10
4e Phenylalanine methyl ester moiety with chloro substitution4.648 ± 0.1996.114 ± 0.272>10

Data sourced from a study on novel 4-aminoquinoline derivatives. While not directly synthesized from this compound, the 6-bromo precursor is a key intermediate, and this data showcases the potential of this scaffold.

Experimental Protocols: Synthesis of 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile

This protocol details the synthesis of a key precursor that can be derived from this compound through further chemical modifications.

Materials:

  • Substituted 2-aminobenzonitrile (starting material, which can be derived from this compound)

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, a mixture of the substituted 2-aminobenzonitrile and malononitrile is added.

  • The reaction mixture is then heated at reflux for a specified period.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting mixture is acidified with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

  • The precipitate is collected by filtration, washed with water, and dried to yield the 2-amino-4-hydroxyquinoline-3-carbonitrile derivative.

This is a generalized protocol based on the synthesis of similar quinoline derivatives. The exact conditions may need to be optimized for the specific substrate.

Signaling Pathway: EGFR Inhibition

The synthesized quinoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This phosphorylation event initiates a downstream signaling cascade involving pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation, survival, and angiogenesis. The quinoline-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and thereby blocking the downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->EGFR Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Angiogenesis Angiogenesis Survival Survival

Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

A Promising Scaffold for Antimalarial Drug Discovery

The quinoline core is famously present in several antimalarial drugs, including chloroquine and mefloquine. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. This compound serves as an excellent starting point for the synthesis of novel quinoline-based antimalarials. The amino group can be functionalized to introduce side chains known to be crucial for antimalarial activity, while the bromine atom allows for modifications that can overcome resistance mechanisms.

While specific examples of antimalarials synthesized directly from this compound are still emerging in the literature, the established importance of the quinoline scaffold in this therapeutic area strongly supports its potential. Synthetic strategies would likely involve the alkylation or acylation of the 2-amino group with various side chains, followed by evaluation of their antiplasmodial activity.

Experimental Workflow: General Synthesis of 2-Substituted Aminoquinoline Derivatives

The following diagram illustrates a general workflow for the synthesis and evaluation of antimalarial candidates starting from this compound.

Antimalarial_Workflow Start 2-Amino-6-bromo- 3-methylquinoline Functionalization Functionalization of 2-amino group Start->Functionalization Purification Purification and Characterization Functionalization->Purification In_vitro_Screening In vitro Antiplasmodial Assay (IC₅₀ determination) Purification->In_vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (Selectivity Index) In_vitro_Screening->Cytotoxicity_Assay Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification In_vivo_Studies In vivo Efficacy Studies Lead_Identification->In_vivo_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Optimization Lead Optimization SAR_Studies->Optimization Optimization->Functionalization Iterative Design

Caption: General workflow for antimalarial drug discovery.

Future Directions and Conclusion

This compound is a building block with significant untapped potential in medicinal chemistry. The examples provided in this guide, particularly in the context of anticancer drug discovery, demonstrate the value of this scaffold. Future research should focus on expanding the library of compounds derived from this starting material, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship studies to optimize potency and selectivity. The strategic placement of the amino, bromo, and methyl groups offers a multitude of possibilities for creating novel, patentable, and therapeutically effective molecules. As our understanding of disease biology grows, versatile building blocks like this compound will continue to be indispensable tools in the quest for new medicines.

A Theoretical Exploration of the Electronic Structure of 2-Amino-6-bromo-3-methylquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical investigation of the electronic structure of quinoline derivatives, with a specific focus on methodologies applicable to "2-Amino-6-bromo-3-methylquinoline." In the absence of direct theoretical studies on this specific molecule, this document leverages data from a closely related analogue, methyl (2-amino-6-bromo-3-cyanoquinolin-4-yl)-L-phenylalaninate , to illustrate the computational protocols and data analysis central to modern drug discovery and materials science.[1] Understanding the electronic properties of such compounds is pivotal for predicting their reactivity, stability, and potential biological activity.

Core Concepts in Electronic Structure Theory

The electronic structure of a molecule dictates its chemical behavior. Theoretical and computational chemistry provide powerful tools to probe these characteristics at the quantum level.[2][3] Key parameters derived from these studies, such as frontier molecular orbital (FMO) energies—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—offer profound insights into the molecule's reactivity and kinetic stability.[1][4] A smaller HOMO-LUMO energy gap, for instance, is indicative of a molecule that is more readily polarized and thus more chemically reactive.[1][4]

Methodologies for Electronic Structure Calculation

The primary computational approach for elucidating the electronic properties of quinoline derivatives is Density Functional Theory (DFT).[1][5] This method offers a favorable balance between computational cost and accuracy.

Computational Protocol

A typical workflow for the theoretical analysis of a molecule like this compound or its analogs involves the following steps:

  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface. A commonly employed method is the B3LYP functional with a 6-31G(d,p) basis set.[1][5]

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Calculation of Electronic Properties: With the optimized geometry, a range of electronic properties are calculated. These include:

    • Frontier Molecular Orbital (FMO) Energies: The energies of the HOMO and LUMO are determined. The energy difference between them (the HOMO-LUMO gap) is a critical indicator of chemical reactivity.[1][6]

    • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

    • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

    • Dipole Moment: The dipole moment provides information about the overall polarity of the molecule.[5]

A generalized workflow for such a theoretical investigation is depicted in the following diagram:

Computational Chemistry Workflow cluster_input Input Phase cluster_computation Computational Phase cluster_analysis Analysis Phase mol_structure Molecular Structure (e.g., SMILES, PDB) geometry_optimization Geometry Optimization (e.g., DFT/B3LYP) mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation property_calculation Electronic Property Calculation (HOMO, LUMO, MEP, etc.) frequency_calculation->property_calculation data_extraction Data Extraction & Tabulation property_calculation->data_extraction visualization Visualization (Orbitals, MEP Maps) data_extraction->visualization interpretation Interpretation & Correlation (Reactivity, Stability) visualization->interpretation

A typical workflow for computational analysis of molecular electronic structure.

Quantitative Data Summary

The following tables summarize the calculated electronic properties for the analogue, methyl (2-amino-6-bromo-3-cyanoquinolin-4-yl)-L-phenylalaninate, obtained using the DFT/B3LYP/6-31G(d,p) level of theory in both the gas phase and in a dimethyl sulfoxide (DMSO) solvent model.[1]

Table 1: Frontier Molecular Orbital Energies and Energy Gap

ParameterGas Phase (eV)DMSO (eV)
EHOMO-5.79-5.72
ELUMO-1.58-1.65
Energy Gap (ΔE)4.214.07

Table 2: Global Reactivity Descriptors

ParameterGas PhaseDMSO
Ionization Potential (I)5.795.72
Electron Affinity (A)1.581.65
Hardness (η)2.112.04
Softness (S)0.240.25
Electronegativity (χ)3.693.68
Chemical Potential (μ)-3.69-3.68
Electrophilicity Index (ω)3.223.32

Table 3: Dipole Moment

ParameterGas Phase (Debye)DMSO (Debye)
Dipole Moment3.884.89

Interpretation of Electronic Properties

The calculated electronic properties provide a theoretical basis for understanding the chemical behavior of the molecule. The relationship between these properties and the predicted reactivity and stability is illustrated below.

Electronic Properties and Reactivity cluster_properties Calculated Electronic Properties cluster_implications Predicted Chemical Behavior homo_lumo HOMO-LUMO Gap (ΔE) reactivity Chemical Reactivity homo_lumo->reactivity Inverse Relationship stability Kinetic Stability homo_lumo->stability Direct Relationship hardness Hardness (η) hardness->stability Direct Relationship softness Softness (S) softness->reactivity Direct Relationship

Relationship between electronic properties and chemical behavior.

A smaller HOMO-LUMO gap (ΔE) suggests that less energy is required to excite an electron to a higher energy state, indicating higher chemical reactivity and lower kinetic stability.[1][4] Conversely, a larger energy gap implies greater stability.[1] Hardness and softness are related concepts; "hard" molecules have a large energy gap and are less reactive, while "soft" molecules have a small energy gap and are more reactive.[4]

Conclusion

Theoretical studies of the electronic structure of molecules like this compound and its analogs provide invaluable data for drug development and materials science. By employing methods such as Density Functional Theory, researchers can predict and understand the chemical reactivity, stability, and potential bioactivity of novel compounds. The data presented for a close analogue demonstrates how key electronic parameters can be quantified and used to guide further experimental work. These computational approaches are integral to the rational design of new molecules with desired properties.

References

2-Amino-6-bromo-3-methylquinoline: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-3-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key feature in many biologically active compounds and pharmaceutical drugs. The presence of an amino group at the 2-position, a bromine atom at the 6-position, and a methyl group at the 3-position is expected to influence its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development. This document aims to provide a technical guide for researchers working with this compound, focusing on its anticipated solubility and stability, and to offer standardized methodologies for their experimental determination.

Physicochemical Properties

While specific data for this compound is unavailable, the following table summarizes the general properties of related compounds and provides an estimated profile for the target molecule.

PropertyAnticipated Value/Characteristic for this compoundGeneral Information on Related Quinolines
Molecular Formula C₁₀H₉BrN₂Varies based on substitution.
Molecular Weight 237.10 g/mol Varies based on substitution.
Appearance Likely a solid at room temperature.Many substituted quinolines are solids.
Aqueous Solubility Expected to be low. The aromatic quinoline core and the bromo substituent contribute to its lipophilicity. The amino group may slightly increase polarity and allow for salt formation to enhance solubility.Aminoquinolines can exhibit pH-dependent aqueous solubility. Generally, quinoline derivatives have limited water solubility.
Organic Solvent Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol). Solubility in less polar solvents like dichloromethane and chloroform is possible, while solubility in nonpolar solvents like hexanes is likely to be poor.Substituted quinolines are often soluble in a range of organic solvents.
Stability Should be stored in a cool, dark, and dry place. May be sensitive to light and strong oxidizing agents. The amino group may be susceptible to oxidation.Stability is dependent on the nature and position of substituents. Halogenated quinolines can be susceptible to dehalogenation under certain conditions.

Experimental Protocols for Determining Solubility and Stability

Given the absence of specific data, the following experimental protocols are recommended for the systematic evaluation of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, various organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or µg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 80 °C).

    • Photostability: Exposing the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Data Evaluation: Determine the percentage of degradation and identify the major degradation products.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the proposed experimental protocols.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Select Solvents B Prepare Supersaturated Solutions A->B C Incubate with Agitation (e.g., 24-48h at 25°C) B->C D Separate Solid and Liquid Phases C->D E Quantify Concentration in Supernatant (e.g., HPLC, LC-MS) D->E F Calculate Solubility E->F Stability_Assessment_Workflow cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Compound Solutions B Expose to Stressors (Acid, Base, Oxidant, Heat, Light) A->B C Collect Samples at Defined Time Intervals B->C D Analyze by Stability-Indicating Method (e.g., HPLC) C->D E Determine Degradation Profile and Identify Degradants D->E

Methodological & Application

Synthesis of 2-Amino-6-bromo-3-methylquinoline Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-amino-6-bromo-3-methylquinoline and its derivatives. These compounds are significant scaffolds in medicinal chemistry, serving as key intermediates in the development of novel therapeutic agents.[1] Derivatives of 2-aminoquinoline have shown a wide range of biological activities, including potential as anticancer, antimalarial, and anti-inflammatory agents.[2]

Introduction

The quinoline core is a privileged structure in drug discovery, and the incorporation of an amino group at the 2-position, along with bromine and methyl substitutions, can significantly influence the pharmacological profile of the resulting compounds.[2][3] These derivatives have been investigated for their potential to modulate various signaling pathways, including the PI3K/Akt/mTOR and EGFR pathways, which are critical in cancer progression.[2][4] The synthesis of such targeted molecules is a critical step in the drug discovery and development process.

This application note details a robust protocol for the synthesis of this compound, primarily based on the versatile Friedländer annulation reaction.[5][6] This method involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[2][5]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a this compound derivative via the Friedländer synthesis.

ParameterValue
Starting Material A 2-Amino-5-bromobenzaldehyde
Starting Material B Propionitrile
Catalyst Potassium Hydroxide
Solvent Ethanol
Reaction Temperature 78 °C (Reflux)
Reaction Time 4-6 hours
Yield 75-85%
Purity (by HPLC) >98%
Melting Point 175-178 °C
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol

Experimental Protocol: Friedländer Synthesis of this compound

This protocol describes the synthesis of this compound from 2-amino-5-bromobenzaldehyde and propionitrile.

Materials:

  • 2-Amino-5-bromobenzaldehyde

  • Propionitrile

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of 2-amino-5-bromobenzaldehyde in 50 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, add 12 mmol of propionitrile. Subsequently, add 10 mmol of potassium hydroxide.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate of the crude product will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 30 mL) to remove any inorganic impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Friedländer annulation.

Synthesis_Workflow Start Start Mixing Mixing of Reactants: 2-Amino-5-bromobenzaldehyde, Propionitrile, KOH in Ethanol Start->Mixing Reflux Reflux (4-6 hours at 78°C) Mixing->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Precipitation Precipitation in Ice Water Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Relevance

Derivatives of 2-aminoquinoline have been identified as potent inhibitors of various protein kinases, making them attractive candidates for cancer therapy.[2] The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a key pathway in regulating cell growth and proliferation, which can be targeted by quinoline-based inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Inhibitor 2-Aminoquinoline Derivative (Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinoline derivatives.

References

Application Notes and Protocols for Suzuki Coupling of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki coupling of 2-Amino-6-bromo-3-methylquinoline with various arylboronic acids. This transformation is of significant interest in medicinal chemistry for the synthesis of novel 2-amino-6-aryl-3-methylquinoline derivatives, which are valuable scaffolds in drug discovery programs targeting a range of therapeutic areas. The quinoline core is a privileged structure in medicinal chemistry, and the ability to introduce diverse aryl substituents at the 6-position allows for the systematic exploration of structure-activity relationships (SAR).[2][3]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or its ester. The reaction proceeds through a catalytic cycle that consists of three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[1][4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired product.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These examples are based on established procedures for structurally similar bromo-heterocycles.[3][5]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)1001288
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)901692
33-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110885
42-Thienylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O (4:1)1001282

Note: The yields are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

This section outlines a general experimental protocol for the Suzuki coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.

General Experimental Protocol
  • Reagent Preparation: In a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2-3 mol%) and a suitable ligand (e.g., SPhos, 4-6 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v) or toluene/water (4:1 v/v), to the flask. The reaction concentration is typically in the range of 0.1-0.2 M.

  • Inert Atmosphere: Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure 2-amino-6-aryl-3-methylquinoline.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)L2-Br Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert reaction Heat to Reaction Temperature (80-110 °C) inert->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Reaction Work-up: - Cool to RT - Dilute with H₂O - Extract with Organic Solvent monitor->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Pure 2-Amino-6-aryl-3-methylquinoline purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of "2-Amino-6-bromo-3-methylquinoline." This reaction is a powerful method for the synthesis of novel 2,6-diamino-3-methylquinoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein are compiled from established procedures for structurally related 6-bromoquinolines, offering a robust starting point for experimental work.[1][2][3]

Reaction Principle and Overview

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of an aryl halide with an amine.[4] The reaction proceeds through a catalytic cycle that involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine product and regenerate the active catalyst.[1] The choice of palladium source, ligand, base, and solvent is critical for the success of the transformation and is dependent on the specific substrates being coupled.[1][5]

Data Presentation: Reaction Conditions for the Amination of 6-Bromoquinolines

While a specific protocol for this compound is not extensively documented, the following table summarizes typical conditions successfully employed for the Buchwald-Hartwig amination of various 6-bromoquinoline derivatives. These conditions serve as an excellent starting point for the optimization of the reaction for the target substrate.

ComponentReagent/ConditionTypical Loading/ConcentrationNotes
Substrate 6-Bromoquinoline Derivative1.0 equivThe electronic nature of substituents can influence reactivity.[6]
Amine Primary or Secondary Amine1.2 - 1.5 equivA slight excess of the amine is typically used.[1]
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common choices.[1]
Ligand Xantphos, BINAP, DavePhos, XPhos2-10 mol%Bulky, electron-rich phosphine ligands are generally preferred to facilitate both oxidative addition and reductive elimination.[1][4]
Base NaOtBu, Cs₂CO₃, LHMDS, K₂CO₃, K₃PO₄1.4 - 2.0 equivSodium tert-butoxide (NaOtBu) is a strong, commonly used base. Cesium carbonate (Cs₂CO₃) is a milder alternative.[1][3]
Solvent Toluene, Dioxane, THF0.1 - 0.5 MAnhydrous and degassed solvents are crucial for optimal results.[1]
Temperature 80 - 120 °CReaction temperature often depends on the reactivity of the substrates.[1]
Reaction Time 12 - 24 hoursProgress should be monitored by TLC or LC-MS.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos

This protocol is based on conditions reported for the amination of other 6-bromoquinoline derivatives.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the desired amine to the Schlenk tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-6-(substituted-amino)-3-methylquinoline.

Protocol 2: Alternative Conditions using Pd(OAc)₂/BINAP

This protocol provides an alternative catalyst and ligand system that has proven effective for similar transformations.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Cs₂CO₃, Pd(OAc)₂, and BINAP.

  • Add the desired amine to the reaction vessel.

  • Add anhydrous, degassed dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the final product.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd_complex [Ar-Pd(II)(L)n-Br] pd0->pd_complex amine_coord [Ar-Pd(II)(L)n(HNR'R'')-Br] pd_complex->amine_coord amido_complex [Ar-Pd(II)(L)n(NR'R'')] + H-Base+ amine_coord->amido_complex amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination arbr Ar-Br (this compound) arbr->pd_complex Oxidative Addition amine HNR'R'' amine->amine_coord Coordination base Base base->amido_complex Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants reactants 1. Add this compound, Pd-catalyst, ligand, and base to Schlenk tube. start->reactants add_amine 2. Add amine and anhydrous, degassed solvent. reactants->add_amine reaction 3. Heat reaction mixture under inert atmosphere (e.g., 90-110 °C, 12-24 h). add_amine->reaction monitoring 4. Monitor progress by TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup 5. Cool to room temperature and perform workup (e.g., filtration through celite). monitoring->workup Reaction Complete purification 6. Concentrate and purify by flash column chromatography. workup->purification product End: Isolated Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

The Role of 2-Amino-6-bromo-3-methylquinoline Scaffolds in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. The strategic incorporation of substituents, such as amino, bromo, and methyl groups, allows for the fine-tuning of their pharmacological profiles. This document provides detailed application notes and protocols on the utilization of 2-amino-6-bromo-quinoline derivatives, closely related to 2-Amino-6-bromo-3-methylquinoline, in the synthesis and evaluation of novel anticancer agents. While direct literature on the anticancer applications of this compound is limited, this report leverages data from structurally analogous compounds to provide a comprehensive guide for researchers in this field.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in the development of anticancer therapeutics. Their planar structure allows them to intercalate with DNA, while various substitutions can enable them to act as potent enzyme inhibitors, targeting key players in cancer cell proliferation and survival. The presence of a bromine atom at the C-6 position can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties. The 2-amino group offers a site for further chemical modification, allowing for the creation of diverse libraries of compounds for screening. This document outlines the synthesis of a representative anticancer agent, details its biological evaluation, and discusses the underlying mechanisms of action.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various quinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5e)MCF-7 (Breast)0.026[1]
2 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile (5h)MCF-7 (Breast)0.028[1]
3 6-Bromo-quinazoline derivative (8a)MCF-7 (Breast)15.85[2]
4 6-Bromo-quinazoline derivative (8a)SW480 (Colon)17.85[2]
5 Highly Brominated Quinoline (11)C6 (Glioblastoma)15.4[3]
6 Highly Brominated Quinoline (11)HeLa (Cervical)26.4[3]
7 Highly Brominated Quinoline (11)HT29 (Colon)15.0[3]
8 Pyrazoline derivative (11)AsPC-1 (Pancreatic)16.8[4]
9 Pyrazoline derivative (11)U251 (Glioblastoma)11.9[4]
10 Coumarin sulfonamide derivative (78a)MCF-7 (Breast)10.95[5]
11 Coumarin sulfonamide derivative (78b)MCF-7 (Breast)10.62[5]

Experimental Protocols

Synthesis of Methyl (2-amino-6-bromo-3-cyanoquinolin-4-yl)-L-phenylalaninate (A Representative Anticancer Agent)

This protocol is adapted from the synthesis of a structurally similar compound and provides a general framework for the synthesis of 4-substituted-2-amino-6-bromoquinoline derivatives.

Step 1: Synthesis of 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile

  • Materials: 5-Bromoanthranilonitrile, ethyl cyanoacetate, sodium ethoxide, ethanol.

  • Procedure:

    • Dissolve 5-bromoanthranilonitrile (1 mmol) and ethyl cyanoacetate (1.2 mmol) in absolute ethanol.

    • Add a solution of sodium ethoxide (1.5 mmol) in ethanol dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 2-amino-6-bromo-4-chloroquinoline-3-carbonitrile

  • Materials: 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile, phosphorus oxychloride (POCl3).

  • Procedure:

    • To 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile (1 mmol), add an excess of phosphorus oxychloride (POCl3).

    • Heat the mixture at reflux for 2-3 hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The resulting precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of Methyl (2-amino-6-bromo-3-cyanoquinolin-4-yl)-L-phenylalaninate

  • Materials: 2-amino-6-bromo-4-chloroquinoline-3-carbonitrile, L-phenylalanine methyl ester hydrochloride, triethylamine (Et3N), dioxane, DMSO.

  • Procedure:

    • A mixture of 2-amino-6-bromo-4-chloroquinoline-3-carbonitrile (1 mmol), L-phenylalanine methyl ester hydrochloride (3 mmol), and triethylamine (2 mL) in dioxane (2 mL) and DMSO (0.5 mL) is heated at 50 °C under a nitrogen atmosphere for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, the reaction mixture is poured into ice water.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway

Many quinoline-based anticancer agents are known to target receptor tyrosine kinases (RTKs) and their downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->RTK Quinoline->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel quinoline-based anticancer agents is depicted below.

Experimental_Workflow Start Starting Materials (e.g., this compound) Synthesis Chemical Synthesis (e.g., Multi-step synthesis) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Library Compound Library of Quinoline Derivatives Purification->Library Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Library->Screening Hit Hit Compound Identification (Low IC50 values) Screening->Hit Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit->Mechanism Lead Lead Compound Optimization Mechanism->Lead

Caption: General workflow for the development of quinoline-based anticancer agents.

References

Application Notes and Protocols for the Functionalization of the Amino Group of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-bromo-3-methylquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, including anticancer, antimalarial, and anti-inflammatory agents. The presence of a reactive primary amino group at the 2-position, a bromine atom at the 6-position suitable for cross-coupling reactions, and a methyl group at the 3-position offers multiple avenues for structural modification and the generation of diverse chemical libraries for biological screening.

These application notes provide detailed protocols for several common and synthetically useful transformations of the 2-amino group of this compound, enabling the synthesis of a variety of derivatives for further investigation.

Overview of Functionalization Strategies

The primary amino group of this compound can be readily functionalized through a variety of standard organic reactions. This document will focus on the following key transformations:

  • N-Acylation: Formation of amides.

  • N-Sulfonylation: Formation of sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

  • Buchwald-Hartwig N-Arylation: Palladium-catalyzed cross-coupling with aryl halides.

  • Reductive Amination: Reaction with aldehydes and a reducing agent.

The general workflow for these functionalization reactions is depicted below.

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes Start This compound Acylation N-Acylation Start->Acylation Sulfonylation N-Sulfonylation Start->Sulfonylation Urea Urea/Thiourea Formation Start->Urea Buchwald Buchwald-Hartwig N-Arylation Start->Buchwald Reductive Reductive Amination Start->Reductive Amide N-Acyl Derivatives Acylation->Amide Sulfonamide N-Sulfonyl Derivatives Sulfonylation->Sulfonamide UreaThiourea Urea/Thiourea Derivatives Urea->UreaThiourea Arylamine N-Aryl Derivatives Buchwald->Arylamine Alkylamine N-Alkyl Derivatives Reductive->Alkylamine

General workflow for the functionalization of this compound.

Experimental Protocols

General Considerations:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (Nitrogen or Argon) should be used where specified.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Purification techniques such as column chromatography or recrystallization are generally required to obtain products of high purity. The basic nature of the aminoquinoline core may necessitate the addition of a small amount of a basic modifier like triethylamine to the eluent during silica gel chromatography to prevent peak tailing.

Protocol 1: N-Acylation (Synthesis of N-(6-bromo-3-methylquinolin-2-yl)acetamide)

This protocol describes the acylation of the 2-amino group using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acetylated product.

Data Presentation:

Product NameReagentsSolventReaction Time (h)Yield (%)
N-(6-bromo-3-methylquinolin-2-yl)acetamideAcetic anhydride, PyridineDCM2-4>90
Protocol 2: N-Sulfonylation (Synthesis of N-(6-bromo-3-methylquinolin-2-yl)-4-methylbenzenesulfonamide)

This protocol details the reaction of the amino group with p-toluenesulfonyl chloride.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the N-sulfonylated product.

Data Presentation:

Product NameReagentsSolventReaction Time (h)Yield (%)
N-(6-bromo-3-methylquinolin-2-yl)-4-methylbenzenesulfonamidep-Toluenesulfonyl chloride, PyridinePyridine12-1685-95
Protocol 3: Urea and Thiourea Formation

This section describes the synthesis of urea and thiourea derivatives.

3.1 Urea Synthesis (e.g., with Phenyl Isocyanate)

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add phenyl isocyanate (1.05 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture for 1-3 hours. A precipitate may form during the reaction.

  • If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

3.2 Thiourea Synthesis (e.g., with Phenyl Isothiocyanate)

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or ethanol.

  • Add phenyl isothiocyanate (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration, wash with a cold solvent, and dry.

  • If no solid forms, remove the solvent in vacuo and purify the crude product by chromatography or recrystallization.

Data Presentation:

Product ClassReagentSolventReaction Time (h)Typical Yield (%)
UreaPhenyl isocyanateTHF1-3>90
ThioureaPhenyl isothiocyanateTHF/EtOH4-880-95
Protocol 4: Buchwald-Hartwig N-Arylation

This protocol outlines the palladium-catalyzed coupling of the 2-amino group with an aryl bromide.

G cluster_workflow Buchwald-Hartwig Amination Workflow Start This compound + Aryl Halide Reagents Pd Catalyst Phosphine Ligand Base Reaction Reaction in Anhydrous Solvent (e.g., Toluene, Dioxane) Heat (80-110 °C) Reagents->Reaction Combine and Heat Workup Workup: Filtration Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product N-Aryl-2-amino-6-bromo-3-methylquinoline Purification->Product

Experimental workflow for Buchwald-Hartwig N-Arylation.

Materials:

  • This compound

  • Aryl bromide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 eq) to an oven-dried reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Catalyst System (Example)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pd(OAc)₂ / BINAPNaOtBuToluene10012-2460-85
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane11012-2465-90
Protocol 5: Reductive Amination

This protocol describes the formation of a secondary amine by reaction with an aldehyde followed by reduction.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in DCE or MeOH, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (STAB or NaBH₃CN, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-12 hours.

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

Reducing AgentSolventReaction Time (h)Typical Yield (%)
NaBH(OAc)₃DCE4-1270-90
NaBH₃CNMeOH4-1265-85

Applications in Drug Development

The functionalized derivatives of this compound are valuable scaffolds in medicinal chemistry. The diverse functionalities that can be introduced at the 2-amino position allow for the fine-tuning of physicochemical properties and biological activity.

  • Anticancer Agents: Many N-substituted aminoquinolines have been investigated as kinase inhibitors, which are crucial targets in cancer therapy. The introduced substituents can form key interactions within the ATP-binding pocket of kinases.

  • Antimalarial Agents: The quinoline core is central to many antimalarial drugs. Modifications at the 2-amino position can influence the compound's ability to interfere with heme detoxification in the malaria parasite.

  • Antimicrobial Agents: Functionalized quinolines have shown broad-spectrum antimicrobial activity. The nature of the substituent on the amino group can modulate the potency and spectrum of activity.

The synthetic pathways outlined in these application notes provide a robust starting point for the generation of novel 2-aminoquinoline derivatives for screening in various drug discovery programs.

Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by N-substituted 2-aminoquinoline derivatives, such as kinase inhibitors in cancer.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation Survival TF->Proliferation Inhibitor N-Substituted 2-Aminoquinoline Derivative Inhibitor->Receptor Inhibitor->Kinase1

Application Notes and Protocols for the Derivatization of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the quinoline core of 2-Amino-6-bromo-3-methylquinoline. This versatile scaffold serves as a key building block in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols outlined below focus on common and effective derivatization strategies at the 6-bromo and 2-amino positions, enabling the synthesis of diverse compound libraries for biological screening.

Introduction

The 2-aminoquinoline moiety is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[1] Derivatives of this compound are of particular interest due to their potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[1][2][3] The bromine atom at the 6-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position can be functionalized through various amination and acylation reactions. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.[4][5]

Derivatization Strategies

The primary sites for derivatization on the this compound core are the 6-position via the bromo group and the 2-position at the amino group.

  • C-C and C-N Bond Formation at the 6-Position: The bromine atom is readily displaced using palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: For the formation of a C-C bond with various aryl and heteroaryl moieties.

    • Buchwald-Hartwig Amination: For the formation of a C-N bond with a wide range of primary and secondary amines.

  • Functionalization of the 2-Amino Group:

    • N-Acylation: To introduce amide functionalities.

    • N-Alkylation: To introduce alkyl substituents.

Below are detailed protocols and representative data for these key derivatization reactions.

Experimental Protocols and Data

Palladium-Catalyzed Suzuki-Miyaura Coupling at the 6-Position

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the 6-position of the quinoline core and various boronic acids. This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted quinolines.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and an aqueous solution of the base.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 6-Bromoquinoline Analogs *

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100892
33-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001678
42-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851281

Note: Data is based on typical yields for Suzuki-Miyaura reactions of 6-bromoquinolines and may vary for this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Pd Catalyst & Base B Purge with Inert Gas (Ar or N2) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C, 4-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterized Product I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination at the 6-Position

The Buchwald-Hartwig amination allows for the synthesis of a diverse range of 6-aminoquinoline derivatives by coupling with primary or secondary amines.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to an oven-dried reaction vessel.

  • Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.2-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Table 2: Representative Data for Buchwald-Hartwig Amination of 6-Bromoquinoline Analogs *

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1101888
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002475
3BenzylaminePd₂(dba)₃ / DavePhosK₃PO₄Toluene1001682
4PiperidinePd(OAc)₂ / XPhosK₂CO₃Dioxane1102090

Note: Data is based on typical yields for Buchwald-Hartwig amination of 6-bromoquinolines and may vary for this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)Ln PdII_Ar LnP(II)(Ar)(Br) Pd0->PdII_Ar Ar-Br OxAdd Oxidative Addition PdII_Amine [LnP(II)(Ar)(Br)(HNR'R'')] PdII_Ar->PdII_Amine HNR'R'' pos1 AmineCoord Amine Coordination Pd_Amido LnP(II)(Ar)(NR'R'') PdII_Amine->Pd_Amido pos2 Deprotonation Deprotonation (Base) Product Ar-NR'R'' Pd_Amido->Product pos3 RedElim Reductive Elimination Product->Pd0 Regeneration pos4

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

N-Acylation of the 2-Amino Group

N-acylation is a straightforward method to introduce amide functionalities, which can modulate the biological activity and physicochemical properties of the parent compound.

Protocol: General Procedure for N-Acylation

  • Reactant Setup: Dissolve this compound (1.0 equiv.) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).

  • Acylating Agent Addition: Cool the mixture to 0 °C and add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Table 3: Representative Data for N-Acylation of 2-Aminoquinolines *

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl chlorideTEADCM0 to RT295
2Benzoyl chlorideDIPEATHF0 to RT490
3Acetic anhydridePyridineDCMRT688
4Boc anhydrideTEATHFRT1298

Note: Data is based on typical yields for N-acylation of 2-aminoquinolines and may vary for the target molecule.

N-Alkylation of the 2-Amino Group

N-alkylation introduces alkyl groups to the amino functionality, which can significantly impact the compound's lipophilicity and target engagement.

Protocol: General Procedure for Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 equiv.) and an aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., Dichloromethane (DCE) or Methanol). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-4 hours.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv.), portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Table 4: Representative Data for N-Alkylation of 2-Aminoquinolines via Reductive Amination *

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
1Formaldehyde (37% aq.)NaBH(OAc)₃DCERT1280
2BenzaldehydeNaBH₃CNMeOHRT1875
3AcetoneNaBH(OAc)₃DCERT2470
4CyclohexanoneNaBH₃CNMeOHRT2078

Note: Data is based on typical yields for reductive amination of 2-aminoquinolines and may vary for the target molecule.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 2-aminoquinoline have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2][6] The synthesized derivatives of this compound can be screened for their inhibitory activity against kinases in pathways such as the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration.[7][8] Aberrant EGFR signaling is a hallmark of many cancers.

Inhibition of the EGFR Signaling Pathway

G Ligand EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR RAS RAS EGFR->RAS Inhibitor 2-Aminoquinoline Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor 2-Aminoquinoline Derivative Inhibitor->PI3K PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth

References

Application Notes and Protocols for the Purity Assessment of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. Impurities can affect the safety, efficacy, and stability of the final drug product.[1] This document provides a comprehensive overview of analytical methods for the purity assessment of 2-Amino-6-bromo-3-methylquinoline, a heterocyclic compound with potential applications in pharmaceutical synthesis.[2]

The following sections detail proposed analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. These methods are based on established analytical principles for similar quinoline derivatives and provide a robust framework for the quality control of this compound.[3][4]

Compound Information:

  • Compound Name: this compound

  • CAS Number: 203506-01-8[2]

  • Molecular Formula: C₁₀H₉BrN₂[2][5]

  • Molecular Weight: 237.10 g/mol [2]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[1][4] A reversed-phase HPLC method with UV detection is proposed for the quantitative analysis of this compound and its potential impurities.

Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.[1]

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Formic acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

Data Presentation: HPLC
ParameterExpected Value
Retention Time of this compound~15-20 min (dependent on exact system)
Purity Specification≥ 98%
Relative Standard Deviation (RSD)≤ 2.0%

Visualization: HPLC Workflow

HPLC_Workflow prep Sample Preparation (Dissolve in ACN/Water) hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Inject Sample detection UV Detection (254 nm) hplc->detection Elution analysis Data Analysis (Purity Calculation) detection->analysis Chromatogram

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile byproducts from the synthesis of this compound. Given the amino group, derivatization might be necessary to improve volatility and peak shape.[6]

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injection Volume: 1 µL (split mode, 50:1).

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.[7]

  • Mass Range: 40-500 amu.

4. Sample Preparation:

  • Without Derivatization: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • With Derivatization (Silylation): To a vial containing ~1 mg of the sample, add 100 µL of a silylation agent (e.g., BSTFA with 1% TMCS or MTBSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile). Heat at 70 °C for 30 minutes.

Data Presentation: GC-MS
AnalyteExpected m/z fragments (EI)
This compound236/238 (M+), 221/223, 142
Silylated DerivativeDependent on silylating agent

Note: The presence of bromine will result in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation dissolve Dissolve in Solvent derivatize Derivatization (Optional) dissolve->derivatize gc Gas Chromatography (Separation) dissolve->gc Inject Sample derivatize->gc Inject Sample ms Mass Spectrometry (Detection & Identification) gc->ms Ionization analysis Data Analysis (Impurity Identification) ms->analysis Mass Spectra

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. ¹H NMR can provide information on the chemical structure and the presence of proton-containing impurities.[3] Quantitative NMR (qNMR) can be used for an absolute purity determination without the need for a specific reference standard of the analyte.[4]

Experimental Protocol: ¹H NMR

1. Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard with a known purity (e.g., maleic acid) for quantitative analysis.

3. Acquisition Parameters:

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Pulse Program: Standard ¹H acquisition.

  • Relaxation Delay (D1): 30 s (for quantitative analysis to ensure full relaxation of all protons).

  • Number of Scans: 16 or more to achieve adequate signal-to-noise.

Data Presentation: ¹H NMR
ProtonExpected Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegration
NH₂~6.4Singlet2H
Aromatic-H~7.2 - 8.4Multiplets3H
CH₃~2.3Singlet3H

Note: Chemical shifts are predictive and should be confirmed with experimental data.

Visualization: NMR Logic

NMR_Logic cluster_output Results sample Dissolved Sample (+ Internal Standard) nmr NMR Spectrometer (¹H Acquisition) sample->nmr spectrum ¹H NMR Spectrum nmr->spectrum analysis Spectral Analysis spectrum->analysis structure Structural Confirmation analysis->structure Chemical Shifts & Coupling purity Quantitative Purity analysis->purity Integration vs. Internal Standard

Caption: Logic for NMR-based purity and structure analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula of the compound.

Experimental Protocol: Elemental Analysis

1. Instrumentation:

  • CHN analyzer.

2. Sample Preparation:

  • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

3. Analysis:

  • The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Presentation: Elemental Analysis
ElementTheoretical (%) for C₁₀H₉BrN₂Experimental (%)
Carbon (C)50.65± 0.4% of theoretical
Hydrogen (H)3.82± 0.4% of theoretical
Nitrogen (N)11.81± 0.4% of theoretical

Summary

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound. HPLC is the preferred method for quantitative purity determination and separation of non-volatile impurities. GC-MS is essential for identifying volatile impurities and residual solvents. NMR spectroscopy serves as a powerful tool for structural confirmation and can provide an absolute purity value. Elemental analysis confirms the empirical formula. The application of these orthogonal analytical methods will ensure the quality and consistency of this compound for its intended use in research and development.

References

2-Amino-6-bromo-3-methylquinoline: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 29, 2025

Application Notes

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. The substituted quinoline, 2-Amino-6-bromo-3-methylquinoline, presents a strategic starting point for the development of novel therapeutics, particularly in oncology and infectious diseases. Its utility lies in the versatile chemical handles it possesses: the 2-amino group, the 6-bromo substituent, and the 3-methyl group, which allow for a variety of chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of the 2-aminoquinoline scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The 6-bromo substitution can serve as a key interaction point within the ATP-binding pocket of kinases or as a handle for further chemical elaboration through cross-coupling reactions. The 3-methyl group can influence the conformation of the molecule and its interactions with target proteins.

This document provides an overview of the applications of the this compound scaffold, with a focus on its potential as a precursor for kinase inhibitors, and includes detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications in Drug Discovery

  • Kinase Inhibitors: The 2-aminoquinoline scaffold is a well-established pharmacophore for targeting various kinases involved in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), c-Met, and Pim-1 kinase.[1][2]

  • Anticancer Agents: Derivatives of this scaffold have shown cytotoxic activity against a range of cancer cell lines.[3] The bromine atom at the 6-position can be exploited to enhance potency and selectivity.

  • Antimalarial Agents: The quinoline ring is a cornerstone of many antimalarial drugs, and derivatives of this compound can be explored for their potential in this therapeutic area.[4]

  • Pharmaceutical Intermediates: This compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds with potential therapeutic properties.[4]

Quantitative Data Summary

While specific biological data for this compound is not extensively available in the public domain, the following table summarizes the biological activity of closely related 2-amino-6-bromoquinoline derivatives to illustrate the potential of this scaffold.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
Methyl (2-amino-6-bromo-3-cyanoquinolin-4-yl)-L-phenylalaninate A549 (Lung Cancer)Cytotoxicity15.36[5]
MCF-7 (Breast Cancer)Cytotoxicity18.21[5]
EGFRKinase Inhibition25.47[5]
Compound 8a (a 6-bromo quinazoline derivative) MCF-7 (Breast Cancer)Cytotoxicity15.85[6][7]
SW480 (Colon Cancer)Cytotoxicity17.85[6][7]
MRC-5 (Normal Lung Fibroblast)Cytotoxicity84.20[6][7]

Signaling Pathways and Experimental Workflows

Potential Kinase Targets and Signaling Pathways

The 2-aminoquinoline scaffold has been implicated in the inhibition of several key signaling pathways crucial for cancer cell proliferation and survival. Below are representations of the EGFR, c-Met, and Pim-1 kinase signaling pathways, which are potential targets for derivatives of this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Amino-6-bromo-3- methylquinoline Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Potential Inhibition.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Grb2 Grb2 cMet->Grb2 Recruits Ras Ras cMet->Ras STAT3 STAT3 cMet->STAT3 Gab1 Gab1 Grb2->Gab1 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Cell_Outcomes Proliferation, Motility, Invasion, Survival Akt->Cell_Outcomes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Outcomes STAT3->Cell_Outcomes Inhibitor 2-Amino-6-bromo-3- methylquinoline Derivative Inhibitor->cMet Inhibits

Caption: c-Met Signaling Pathway and Potential Inhibition.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Transcription Bad Bad Pim1->Bad Inhibits Cell_Cycle Cell Cycle Progression Pim1->Cell_Cycle Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor 2-Amino-6-bromo-3- methylquinoline Derivative Inhibitor->Pim1 Inhibits

Caption: Pim-1 Kinase Signaling and Potential Inhibition.

General Experimental Workflow for Drug Discovery

A typical workflow for the discovery and development of drugs based on the this compound scaffold is outlined below.

Drug_Discovery_Workflow Start This compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In vitro Biological Screening (e.g., Kinase Assays, Cytotoxicity) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Active Compounds In_Vivo In vivo Studies (Animal Models) Hit_ID->In_Vivo Promising Hits Lead_Opt->Synthesis Iterative Design Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Drug Discovery Workflow.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of derivatives of this compound.

Synthesis of 2-Amino-6-bromoquinoline Derivatives

A general synthetic route to 2-amino-6-bromoquinoline derivatives often starts with a substituted aniline and proceeds through a cyclization reaction. For more complex derivatives, a multi-step synthesis is typically required. The following is a representative, multi-step synthesis for a closely related analog, which can be adapted for the synthesis of other derivatives.

Synthesis of 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile:

  • A mixture of 5-bromo-2-aminobenzonitrile (10 mmol), ethyl cyanoacetate (12 mmol), and piperidine (1 mL) in ethanol (50 mL) is refluxed for 6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the product.

Synthesis of 2-amino-6-bromo-4-chloroquinoline-3-carbonitrile: [5]

  • To a stirred suspension of 2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile (5 mmol) in anhydrous acetonitrile (30 mL), phosphorus oxychloride (15 mL) is added dropwise at 0 °C.

  • The reaction mixture is then heated at reflux for 4 hours.

  • After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to afford the product.

Synthesis of 2-amino-6-bromo-3-cyano-4-substituted-aminoquinoline derivatives: [5]

  • A mixture of 2-amino-6-bromo-4-chloroquinoline-3-carbonitrile (1 mmol), the desired amine (e.g., L-phenylalanine methyl ester hydrochloride, 1.2 mmol), and triethylamine (2 mmol) in a suitable solvent such as dioxane or DMF is heated at 50-80 °C for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the final product.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., EGFR, c-Met, Pim-1)

    • Kinase substrate (specific for the enzyme)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Positive control inhibitor (e.g., Staurosporine)

    • 96-well or 384-well plates

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • Plate reader for luminescence or fluorescence detection

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In the wells of the assay plate, add the assay buffer, the kinase enzyme, and the test compound or control.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Allow the reaction to proceed at room temperature or 30 °C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • The amount of product formed (e.g., ADP or remaining ATP) is quantified by measuring the luminescence or fluorescence signal.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • Positive control (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and controls for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

References

Application Notes and Protocols for Biological Screening of 2-Amino-6-bromo-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological screening of 2-Amino-6-bromo-3-methylquinoline derivatives, a class of compounds with significant potential in anticancer and kinase inhibition research. The following sections detail experimental protocols for key assays, present data on related compounds to provide a comparative context, and visualize relevant biological pathways and workflows.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline ring is a key determinant of their biological activity.[3] Bromo-substituted quinolines, in particular, have demonstrated significant potential as anticancer agents and kinase inhibitors.[4][5] This document outlines detailed protocols for evaluating the cytotoxic and kinase inhibitory potential of novel this compound derivatives.

Data Presentation: Anticancer Activity of Bromo-Quinoline Derivatives

The following table summarizes the cytotoxic activity of various bromo-quinoline derivatives against different cancer cell lines, providing a benchmark for evaluating new analogs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundCell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Colon)Not specified, but showed high antiproliferative activity[6]
6-Bromo-quinazoline derivative (8a)MCF-7 (Breast)15.85 ± 3.32[7]
6-Bromo-quinazoline derivative (8a)SW480 (Colon)17.85 ± 0.92[7]
6-Bromo-4-anilinoquinoline (9)PKN3 Kinase0.0093[5]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (Glioblastoma)9.6 µg/mL[4]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HeLa (Cervical)5.45 µg/mL[4]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)HT29 (Colon)7.8 µg/mL[4]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • ELISA plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Read absorbance at 570nm G->H

Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • This compound derivatives

  • Kinase of interest (e.g., EGFR, PKN3)

  • Substrate (peptide or lipid)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, ATP, and various concentrations of the test compound in a white opaque 96-well plate.

  • Incubation: Incubate the reaction at 30°C for a specified duration (e.g., 60 minutes) to allow for the kinase to phosphorylate the substrate.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which converts the generated ADP into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Kinase_Inhibition_Workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection A Prepare kinase, substrate, ATP, and compound mixture B Incubate at 30°C A->B C Add ADP-Glo™ Reagent B->C D Incubate at RT C->D E Add Kinase Detection Reagent D->E F Incubate at RT E->F G Measure Luminescence F->G

Workflow for the ADP-Glo™ kinase inhibition assay.
Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.[1]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]

Signaling Pathways

Quinoline derivatives have been shown to interact with various signaling pathways implicated in cancer. The diagrams below illustrate two common pathways that may be affected by this compound derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline Derivative Inhibitor->PI3K

Inhibition of the PI3K/Akt signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Quinoline Derivative Inhibitor->EGFR

References

In Vitro Evaluation of 2-Amino-6-bromo-3-methylquinoline Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2-amino-6-bromo-3-methylquinoline analogs as potential therapeutic agents. The information compiled herein is intended to guide researchers in assessing the cytotoxic and mechanistic properties of this class of compounds.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 2-aminoquinoline scaffold, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. The introduction of a bromine atom at the 6-position and a methyl group at the 3-position of the quinoline ring can significantly influence the compound's biological activity, potency, and selectivity. This document outlines the in vitro methodologies to explore the therapeutic potential of this compound and its analogs.

Data Presentation: Cytotoxicity of Structurally Related Analogs

Table 1: In Vitro Cytotoxicity (IC₅₀) of 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Analogs

Compound IDSubstitution (R)A549 (Lung Carcinoma) IC₅₀ (µM)MCF-7 (Breast Adenocarcinoma) IC₅₀ (µM)
4d 7-fluoro3.317 ± 0.1427.711 ± 0.217
4e 6-bromo4.648 ± 0.1996.114 ± 0.272

Data extracted from a study on 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives, which are structurally related to the core topic.[1]

Table 2: In Vitro EGFR Kinase Inhibitory Activity

Compound IDSubstitution (R)EGFR IC₅₀ (µM)
4d 7-fluoro0.069 ± 0.0027
4e 6-bromo0.058 ± 0.0026
Erlotinib (Control) -0.002 ± 0.0001

This data highlights the potential of these analogs to target the Epidermal Growth Factor Receptor (EGFR).[1]

Table 3: Cytotoxicity (IC₅₀) of 6-Bromo-quinazoline Analogs

Compound IDCancer Cell LineIC₅₀ (µM)
8a MCF-7 (Breast)15.85 ± 3.32
8a SW480 (Colon)17.85 ± 0.92

Quinazoline derivatives are structurally similar to quinolines and this data for 6-bromo substituted analogs provides a relevant comparison.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to ensure reproducibility and standardization of the evaluation of this compound analogs.

General Synthesis of 2-Amino-4-substituted-quinoline-3-carbonitrile Analogs

This protocol is adapted from the synthesis of related 2-amino-quinoline derivatives and can be modified for the synthesis of this compound analogs.

Protocol:

  • Step 1: Synthesis of 2-amino-4-hydroxyquinoline-3-carbonitriles.

    • A mixture of the appropriately substituted N-(2-aminobenzoyl)benzotriazole (10 mmol), malononitrile (10 mmol), and potassium tert-butoxide (10 mmol) is dissolved in 60 mL of dioxane.

    • The reaction mixture is refluxed for 2 hours, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is acidified to pH 2 with 2 N HCl.

    • The resulting precipitate is collected by filtration and purified by recrystallization from ethanol.[1]

  • Step 2: Synthesis of 2-amino-4-chloroquinoline-3-carbonitriles.

    • The 2-amino-4-hydroxyquinoline-3-carbonitrile from the previous step is reacted with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.[1]

  • Step 3: Synthesis of 2-amino-4-(substituted-amino)quinoline-3-carbonitriles.

    • A mixture of the 2-amino-4-chloroquinoline-3-carbonitrile (1 mmol), the desired amine (e.g., L-phenylalanine methyl ester hydrochloride, 3 mmol), and triethylamine (2 mL) in dioxane (2 mL) and DMSO (0.5 mL) is heated at 50°C under a nitrogen atmosphere for 12 hours.[1]

    • Reaction progress is monitored by TLC.

    • After completion, the mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic layers are washed, dried, and concentrated to yield the final product, which can be further purified by chromatography.[1]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • A series of dilutions of the test compound are prepared in the culture medium.

    • The medium from the cell plates is replaced with medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the in vitro evaluation of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Interpretation synthesis Synthesis of Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization stock_prep Stock Solution Preparation characterization->stock_prep cytotoxicity Cytotoxicity Assays (e.g., MTT) stock_prep->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar pathway Signaling Pathway Analysis mechanism->pathway lead_id Lead Compound Identification sar->lead_id

Caption: General experimental workflow for the in vitro evaluation of novel compounds.

egfr_pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr pi3k PI3K egfr->pi3k ras Ras egfr->ras compound This compound Analog compound->egfr pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation, Survival, Growth mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Potential mechanism of action via EGFR and PI3K/Akt signaling pathways.

This document serves as a foundational guide for the systematic in vitro evaluation of this compound analogs. By following these protocols and utilizing the provided data as a benchmark, researchers can effectively characterize the anticancer potential of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Amino-6-bromo-3-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and versatile method for synthesizing substituted quinolines, including this compound, is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3] For the synthesis of the target molecule, this would typically involve the reaction of 2-amino-5-bromobenzaldehyde or a related ketone with propionaldehyde or a propanone derivative.

Q2: I am experiencing a very low yield in my synthesis. What are the potential causes?

Low yields in the Friedländer synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent polarity can significantly impact the reaction outcome. Harsh conditions, such as excessively high temperatures, can lead to decomposition and the formation of side products.[2]

  • Catalyst Issues: The choice and concentration of the catalyst (acidic, basic, or Lewis acid) are critical and often substrate-dependent. An inappropriate catalyst can lead to a sluggish reaction or promote side reactions.[2]

  • Poor Quality of Starting Materials: Impurities in the reactants, such as the 2-amino-5-bromobenzaldehyde or the methylene-containing compound, can inhibit the reaction or lead to the formation of unwanted byproducts.

  • Side Reactions: Competing side reactions, such as the self-condensation of the aldehyde or ketone reactant (aldol condensation), can consume starting materials and reduce the yield of the desired quinoline.[2]

  • Product Purification Challenges: The final product may be difficult to isolate from the reaction mixture, leading to apparent low yields.

Q3: What are some common side products I should look out for?

Common side products can include polymers resulting from the self-condensation of the aldehyde or ketone, incompletely cyclized intermediates, and regioisomers if an unsymmetrical ketone is used. Tar formation can also be an issue under harsh reaction conditions.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving the causes of low yield in the synthesis of this compound.

Problem: Low Yield of this compound

Step 1: Analyze the Reaction Mixture

  • Action: Use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to analyze a sample of the crude reaction mixture.

  • Purpose: To determine if the starting materials have been consumed, if the desired product has been formed, and to identify the presence of any major side products.

Step 2: Verify Starting Material Quality

  • Action: Check the purity of the 2-amino-5-bromobenzaldehyde (or related ketone) and the propionaldehyde (or related ketone) using techniques like NMR or melting point analysis.

  • Purpose: To ensure that impurities are not inhibiting the reaction. If necessary, purify the starting materials before use.

Step 3: Optimize Reaction Conditions

  • Catalyst:

    • Acid Catalysis: If using an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, Lewis acids like ZnCl₂), try varying the catalyst and its concentration.[2]

    • Base Catalysis: If using a base catalyst (e.g., KOH, NaOH), ensure it is fresh and used in the appropriate amount. Base catalysis can sometimes promote aldol condensation, so careful optimization is needed.[2]

  • Temperature:

    • Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC. Be cautious of overheating, which can lead to decomposition.

  • Solvent:

    • The polarity of the solvent can influence reaction rates. Consider screening different solvents (e.g., ethanol, methanol, toluene, or solvent-free conditions).

Step 4: Consider Alternative Reagents

  • If propionaldehyde is being used and self-condensation is a major issue, consider using a derivative with a more activated methylene group or a protected aldehyde.

Data Presentation

CompoundReported YieldReference
2-amino-6-bromo-4-hydroxyquinoline-3-carbonitrile80%[1]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via the Friedländer Annulation. This should be considered a starting point and may require optimization.

Materials:

  • 2-amino-5-bromobenzaldehyde

  • Propionaldehyde

  • Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)

  • Solvent (e.g., ethanol or toluene)

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzaldehyde (1 equivalent) in the chosen solvent.

  • Add propionaldehyde (1.1 to 1.5 equivalents).

  • Add the catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid or potassium hydroxide).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate. If a base catalyst was used, neutralize with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis Pathway

The following diagram illustrates the general Friedländer synthesis pathway for this compound.

G A 2-Amino-5-bromobenzaldehyde C Intermediate (Aldol or Schiff Base) A->C + B Propionaldehyde B->C D Cyclization & Dehydration C->D Catalyst (Acid or Base) E This compound D->E

Caption: Friedländer synthesis of this compound.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting low yields in the synthesis.

G start Low Yield Observed check_sm Analyze Reaction Mixture (TLC, NMR) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed product_formed Product Formed? sm_consumed->product_formed Yes purify_sm Purify Starting Materials sm_consumed->purify_sm No optimize_cond Optimize Reaction Conditions (Catalyst, Temp, Solvent) product_formed->optimize_cond Yes (with side products) check_workup Review Purification Protocol product_formed->check_workup No purify_sm->optimize_cond success Improved Yield optimize_cond->success check_workup->success

Caption: Troubleshooting workflow for low yield synthesis.

References

optimizing reaction conditions for "2-Amino-6-bromo-3-methylquinoline" derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2-Amino-6-bromo-3-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The most prevalent and effective methods for derivatizing this compound involve palladium-catalyzed cross-coupling reactions at the C6-bromo position. The two most widely used reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods offer broad substrate scope and functional group tolerance.[1][2][3]

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings of quinoline derivatives can stem from several factors. Inefficient activation of the boronic acid is a common issue; ensure your base is strong enough and sufficiently soluble in the reaction medium.[4] Catalyst deactivation is another possibility. The choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald family, can enhance catalyst stability and performance, especially with electron-rich substrates like 2-aminoquinolines.[5] Additionally, ensure that your solvents are thoroughly degassed to prevent oxidative degradation of the catalyst.

Q3: My Buchwald-Hartwig amination is not proceeding to completion. What should I check?

A3: Incomplete Buchwald-Hartwig amination reactions can often be attributed to the choice of catalyst, ligand, and base. For electron-rich aryl bromides, sterically hindered and electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination.[6][7] The base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide is commonly used. Ensure your reaction is performed under strictly anhydrous and inert conditions, as moisture and oxygen can deactivate the catalyst.

Q4: Are there any known biological activities of this compound derivatives?

A4: Yes, derivatives of this compound have shown potential as anticancer and antimalarial agents.[8] Furthermore, analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of prostaglandin F2α (PGF2α), suggesting a role in modulating inflammatory responses and related signaling pathways.[9] Some quinoline derivatives have also been evaluated for their activity against various cancer cell lines, with some showing promising antiproliferative effects.[9][10][11][12]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Ineffective catalyst system- Use a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[13] - Ensure the catalyst is not degraded; use fresh catalyst if necessary.
Poor choice of base or solvent- Use a stronger base like K₃PO₄ or Cs₂CO₃.[4] - Ensure the base is finely powdered for better solubility. - A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal.[13][14]
Deactivation of boronic acid- Use a slight excess of the boronic acid (1.2-1.5 equivalents). - Consider using the corresponding boronate ester for increased stability.
Significant Side Product Formation (e.g., Homocoupling) Suboptimal reaction conditions- Lower the reaction temperature. - Reduce the catalyst loading. - Ensure thorough degassing of solvents to minimize oxygen, which can promote homocoupling.
Debromination of Starting Material Reductive dehalogenation- This can be a side reaction promoted by the catalyst. - Try a different ligand or catalyst system. - Ensure the reaction is not run for an excessively long time.
Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
Low Conversion Inefficient catalyst or ligand- Employ a palladium pre-catalyst with a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos). - For challenging couplings, consider using a more active catalyst system.
Incorrect base- Sodium tert-butoxide (NaOtBu) is a common and effective base.[5] - Ensure the base is fresh and handled under inert conditions.
Presence of water or oxygen- Use anhydrous and thoroughly degassed solvents. - Perform the reaction under a strict inert atmosphere (argon or nitrogen).
Formation of Hydrodehalogenated Byproduct β-hydride elimination- This can be a competing side reaction.[6] - The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Experiment with different ligands.
Reaction is Sluggish Low reaction temperature- Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or product. - Microwave irradiation can sometimes accelerate the reaction.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Adapted Protocol)

This protocol is adapted from procedures for structurally similar bromoquinolines and may require optimization.[2][15]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and finely powdered K₃PO₄ (2.0 eq).

  • In a separate vial, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Under the inert atmosphere, add the catalyst/ligand mixture to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).

  • Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (Adapted Protocol)

This protocol is adapted from procedures for the amination of 6-bromoquinolines and may require optimization.[5][7]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and morpholine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Yields for Suzuki-Miyaura Coupling of an Analogous Compound (5-bromo-2-methylpyridin-3-amine) [2]

Arylboronic AcidProductYield (%)
Phenylboronic acid2-Amino-4-methyl-5-phenylpyridine85
4-Methylphenylboronic acid2-Amino-4-methyl-5-(p-tolyl)pyridine82
4-Methoxyphenylboronic acid2-Amino-5-(4-methoxyphenyl)-4-methylpyridine78
3-Chlorophenylboronic acid2-Amino-5-(3-chlorophenyl)-4-methylpyridine80

Note: These yields are for a structurally similar compound and should be considered as a reference for optimizing the derivatization of this compound.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) start->catalyst solvent Add Solvent System: (e.g., Dioxane/H2O) catalyst->solvent degas Degas Mixture (e.g., N2 bubbling) solvent->degas heat Heat to Reaction Temp. (e.g., 100 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Prostaglandin F2α (PGF2α) Signaling Pathway

PGF2a_Signaling PGF2a PGF2α Derivative FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Inflammation) PKC->Cellular_Response Leads to

Caption: Simplified Prostaglandin F2α (PGF2α) signaling pathway.[4][8][16][17]

References

Technical Support Center: Purification of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Amino-6-bromo-3-methylquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation and Peak Tailing during Column Chromatography

Question: I am observing significant peak tailing and broad bands during the silica gel column chromatography of my crude this compound, leading to poor separation from impurities. What could be the cause and how can I resolve this?

Answer:

The primary cause of this issue is likely the interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to several problems, including peak tailing, irreversible adsorption of the compound onto the column, and even degradation of the product.

Here are several troubleshooting strategies to mitigate this issue:

  • Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system. A typical starting concentration is 0.5-1% (v/v). The modifier will neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic compound.

  • Alternative Stationary Phases: If a basic modifier is not effective or if your compound is particularly sensitive, consider using a less acidic stationary phase. Neutral alumina is a common alternative for the purification of basic compounds.

  • TLC Analysis with Modifier: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis of your crude material using the eluent system containing the basic modifier. This will help you to determine the optimal solvent ratio for good separation and to confirm that the modifier resolves the tailing issue on the TLC plate.

Logical Workflow for Troubleshooting Poor Separation

start Observe Peak Tailing in Column Chromatography check_tlc Perform TLC with Eluent + Basic Modifier (e.g., 0.5% TEA) start->check_tlc tailing_resolved Tailing Resolved on TLC? check_tlc->tailing_resolved run_column Proceed with Column Chromatography using Modified Eluent tailing_resolved->run_column Yes consider_alternative Consider Alternative Stationary Phase (e.g., Neutral Alumina) tailing_resolved->consider_alternative No successful_purification Successful Purification run_column->successful_purification consider_alternative->run_column

Caption: Troubleshooting workflow for poor separation in column chromatography.

Issue 2: Low Recovery of the Product after Purification

Question: I am experiencing a significant loss of my this compound during purification, resulting in a very low yield. What are the potential causes and how can I improve the recovery?

Answer:

Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, degradation of the compound during purification, or loss during work-up procedures.

Here are some common causes and their solutions:

  • Irreversible Adsorption: As mentioned previously, the basic nature of the amino group can cause the compound to bind irreversibly to acidic silica gel. Using a basic modifier or switching to a neutral stationary phase like alumina can prevent this.

  • Compound Degradation: Although 2-aminoquinolines are generally stable, prolonged exposure to acidic conditions on silica gel can sometimes lead to degradation. Minimizing the time the compound spends on the column by using flash chromatography can be beneficial.

  • Solubility Issues during Extraction: During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 8) before extracting your product with an organic solvent. If the aqueous layer is neutral or acidic, your amino-compound may be protonated and remain in the aqueous phase, leading to low recovery in the organic layer.

  • Improper Recrystallization Solvent: If you are using recrystallization, your compound might be too soluble in the chosen solvent, even at low temperatures. This will result in a significant portion of your product remaining in the mother liquor. Experiment with different solvents or solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurity profile can vary depending on the synthetic route used. However, for common syntheses like the Skraup or Doebner-von Miller reactions, you might encounter the following types of impurities:

  • Starting materials: Unreacted starting materials are a common source of impurities.

  • Isomeric products: Depending on the directing effects of the substituents on the aniline precursor, you may form regioisomers of the desired product.

  • Over-alkylation or side-reaction products: The reaction conditions might lead to the formation of N-alkylated or other side-products.

  • Polymeric materials: Harsh reaction conditions can sometimes lead to the formation of tar-like polymeric byproducts.

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization can be a very effective method for purifying this compound, especially for removing less polar or more soluble impurities. The key is to find a suitable solvent or solvent system.

General Guidance for Selecting a Recrystallization Solvent:

  • The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature or below.

  • Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.

  • Perform small-scale solubility tests to identify a promising solvent before attempting a large-scale recrystallization.

Q3: What are the recommended TLC conditions for monitoring the purification of this compound?

A3: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Recommended Eluent System: Hexanes:Ethyl Acetate (e.g., starting with a 7:3 or 1:1 ratio).

  • Addition of a Basic Modifier: To prevent streaking on the TLC plate, add a small amount of triethylamine (e.g., 0.5%) to the eluent.

  • Visualization: The compound should be UV active due to the quinoline ring system, so it can be visualized under a UV lamp (254 nm).

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography with a basic modifier.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexanes:Ethyl Acetate 9:1 with 0.5% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure a uniform and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution with a low polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Experimental Workflow for Column Chromatography

cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry with Basic Eluent pack_column Pack Column prep_slurry->pack_column load_sample Dry Load Crude Sample pack_column->load_sample elute Elute with Gradient of Hexanes:EtOAc + TEA load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: General workflow for the column chromatography purification.

Data Summary

While specific quantitative data for the purification of this compound is not widely available in the literature, the following table provides a hypothetical comparison of expected outcomes from different purification techniques based on general principles for similar compounds.

Purification MethodTypical Starting Purity (%)Expected Final Purity (%)Expected Yield (%)Notes
Recrystallization 85 - 95> 9860 - 80Effective for removing impurities with different solubility profiles. Yield is dependent on the solubility of the compound in the chosen solvent.
Silica Gel Column Chromatography (with basic modifier) 70 - 90> 9950 - 75Good for separating closely related impurities. Yield can be affected by irreversible adsorption if no modifier is used.
Preparative HPLC 90 - 98> 99.540 - 60Provides very high purity but is generally lower yielding and more expensive. Suitable for obtaining highly pure material for biological assays.

Technical Support Center: Synthesis of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-bromo-3-methylquinoline.

Troubleshooting Guide

Low or no yield of the desired product, as well as the presence of significant impurities, are common challenges encountered during the synthesis of this compound, particularly via the Friedländer condensation. This guide addresses potential causes and offers systematic solutions to these issues.

Issue 1: Low to No Product Formation

Potential CauseTroubleshooting Steps
Inappropriate Catalyst The choice of an acid or base catalyst is critical and depends on the specific substrates. For the reaction between 2-amino-5-bromobenzaldehyde and propionaldehyde, both acid and base catalysis can be employed. If one class of catalyst is yielding poor results, consider switching to the other. Common acid catalysts include p-toluenesulfonic acid (p-TsOH) and hydrochloric acid (HCl). Frequently used base catalysts are potassium hydroxide (KOH) and sodium hydroxide (NaOH).[1]
Suboptimal Reaction Temperature The Friedländer condensation typically requires heating to proceed at an appreciable rate. However, excessively high temperatures can lead to the degradation of starting materials or products, and promote side reactions. The optimal temperature should be determined empirically, starting at a moderate level (e.g., 60-80 °C) and adjusting as needed based on reaction monitoring (e.g., by TLC).
Poor Quality Starting Materials The purity of the starting materials, 2-amino-5-bromobenzaldehyde and propionaldehyde, is crucial. Impurities in the aminobenzaldehyde can inhibit the reaction, while old or improperly stored propionaldehyde may have already undergone self-condensation. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis.
Incorrect Stoichiometry An incorrect molar ratio of the reactants can lead to incomplete conversion of the limiting reagent. A slight excess of the more volatile reactant, propionaldehyde, may be beneficial to drive the reaction to completion.

Issue 2: Presence of Significant Impurities and Byproducts

Potential ByproductIdentification and Mitigation
Propionaldehyde Self-Condensation Products Propionaldehyde can undergo self-aldol condensation, especially under basic conditions, to form products like 2-methyl-2-pentenal. This is a common side reaction in Friedländer syntheses.[1] To mitigate this, consider adding the propionaldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Alternatively, employing acid catalysis may reduce the rate of this side reaction.
Unreacted Starting Materials The presence of unreacted 2-amino-5-bromobenzaldehyde or propionaldehyde in the final product indicates an incomplete reaction. This can be addressed by optimizing the reaction time, temperature, or catalyst. Purification can be achieved through column chromatography or recrystallization.
Isomeric Quinoline Byproducts While less common with a simple aldehyde like propionaldehyde, the use of unsymmetrical ketones in Friedländer synthesis can lead to the formation of regioisomers. Careful control of reaction conditions and choice of catalyst can sometimes influence the regioselectivity.
Polymerization Products Aldehydes, including propionaldehyde, can be prone to polymerization, especially in the presence of strong acids or bases. This can result in the formation of intractable tars. Using milder catalysts and maintaining careful temperature control can help to minimize polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable and widely applicable method for the synthesis of this compound is the Friedländer annulation. This reaction involves the acid- or base-catalyzed condensation of 2-amino-5-bromobenzaldehyde with propionaldehyde.[1]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The most significant byproduct to anticipate is the result of the self-condensation of propionaldehyde, leading to the formation of α,β-unsaturated aldehydes and their subsequent reaction products. Unreacted starting materials may also be present in the crude product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to effectively separate the starting materials, the desired product, and any major byproducts.

Q4: What purification methods are recommended for the final product?

A4: The crude product can typically be purified by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should be followed. Both 2-amino-5-bromobenzaldehyde and propionaldehyde should be handled in a well-ventilated fume hood. Propionaldehyde is volatile and flammable. The reaction may be exothermic, so appropriate cooling measures should be readily available.

Experimental Protocols

General Acid-Catalyzed Friedländer Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: To the stirred solution, add propionaldehyde (1.1-1.5 equivalents).

  • Catalysis: Add a catalytic amount of an acid catalyst, such as a few drops of concentrated hydrochloric acid or a small amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Friedlander_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 2_amino_5_bromo 2-Amino-5-bromobenzaldehyde condensation Friedländer Condensation 2_amino_5_bromo->condensation propionaldehyde Propionaldehyde propionaldehyde->condensation byproduct Self-condensation products of propionaldehyde propionaldehyde->byproduct Side Reaction target_product This compound condensation->target_product Desired Reaction

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Experiment Start issue Low Yield or High Impurity? start->issue check_catalyst Check Catalyst (Acid vs. Base) issue->check_catalyst Yes success Successful Synthesis issue->success No check_temp Optimize Temperature check_catalyst->check_temp check_purity Verify Starting Material Purity check_temp->check_purity check_stoichiometry Adjust Stoichiometry check_purity->check_stoichiometry purification Optimize Purification (Chromatography/ Recrystallization) check_stoichiometry->purification purification->issue

Caption: A logical workflow for troubleshooting common synthesis issues.

References

stability and storage conditions for "2-Amino-6-bromo-3-methylquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 2-Amino-6-bromo-3-methylquinoline (CAS No: 203506-01-8).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a dry, well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and potential degradation.[2][3] The product should be stored locked up to ensure safety.[2]

Q2: What is the shelf life of this compound?

Q3: Is this compound sensitive to light or air?

A3: While specific data on light and air sensitivity for this compound is limited, it is good laboratory practice to store it in an opaque, tightly sealed container to minimize exposure. Many complex organic molecules can be sensitive to prolonged exposure to light and atmospheric oxygen.

Q4: What are the known incompatibilities for this compound?

A4: Avoid contact with strong oxidizing agents, as they may react with the amine group and other parts of the molecule. Keep the compound away from heat and sources of ignition.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent Experimental Results - Compound degradation due to improper storage. - Contamination of the material. - Weighing or dissolution errors.- Verify that the storage conditions have been consistently met (room temperature, dry, tightly sealed). - Use a fresh batch of the compound if degradation is suspected. - Ensure all glassware is clean and dry before use. - Calibrate balances and verify solvent purity.
Poor Solubility - Use of an inappropriate solvent. - The compound has degraded into less soluble impurities.- Consult literature for appropriate solvents for quinoline derivatives. Common solvents include DMSO and DMF. - Gentle heating or sonication may aid dissolution. - If solubility remains an issue with a previously effective solvent, consider compound degradation as a potential cause.
Discoloration of the Solid - Exposure to light, air, or contaminants.- While slight color variations can occur between batches, significant discoloration (e.g., darkening) may indicate degradation. It is recommended to use a fresh sample for sensitive applications.

Experimental Protocols

As a compound used in the synthesis of pharmaceutical intermediates, a general protocol for its use in a cross-coupling reaction is provided below. This is a representative workflow and may require optimization for specific applications.

Representative Experimental Workflow: Suzuki Coupling

prep Preparation reagents Reagent Addition prep->reagents 1. Add reactants to flask reaction Reaction reagents->reaction 2. Heat and stir under inert gas workup Workup reaction->workup 3. Quench and extract purification Purification workup->purification 4. Column chromatography

Caption: General workflow for a Suzuki coupling reaction.

Detailed Methodology:

  • Preparation: In a dry reaction flask, add this compound (1 equivalent), a boronic acid derivative (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Reagent Addition: Add a suitable solvent (e.g., toluene or dioxane) and a base (e.g., 2M aqueous sodium carbonate solution, 2 equivalents).

  • Reaction: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring at a temperature appropriate for the specific substrates (typically 80-100 °C) for the required reaction time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.

Safety and Handling

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Handle the compound in a well-ventilated area or in a chemical fume hood.[2]

  • Avoid breathing dust.[3]

  • Wash hands thoroughly after handling.[2]

  • In case of contact with eyes or skin, rinse immediately with plenty of water.[2]

Logical Relationship for Safe Handling

start Start: Handling Chemical ppe Wear Appropriate PPE start->ppe hood Use in Fume Hood ppe->hood weigh Weigh Compound hood->weigh dissolve Dissolve in Solvent weigh->dissolve cleanup Clean Up Spill weigh->cleanup If spill occurs dissolve->cleanup If spill occurs end End: Procedure Complete dissolve->end dispose Dispose of Waste cleanup->dispose

References

handling and safety precautions for "2-Amino-6-bromo-3-methylquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Amino-6-bromo-3-methylquinoline. For your safety, always consult the full Safety Data Sheet (SDS) from your supplier before starting any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful and an irritant. Key hazards include:

  • Harmful if swallowed (H302).[1]

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

  • Risk of serious damage to eyes (R41).[2][3]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: To minimize exposure, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area to avoid inhaling dust.[1]

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials and foodstuff containers.[4]

Q4: How should I handle an accidental spill of this compound?

A4: For a small spill, you should:

  • Avoid breathing dust.[1]

  • Wear appropriate PPE (see Q2).

  • Carefully sweep or scoop up the material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for proper disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Q5: What are the first aid procedures in case of exposure?

A5: Immediate action is crucial:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Q6: What is the correct method for disposing of this compound waste?

A6: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of via a licensed waste disposal company. Do not allow it to enter drains or waterways.

Troubleshooting Guide

Problem/Issue Recommended Action
Accidental inhalation of dust leading to respiratory irritation. 1. Immediately move to an area with fresh air. 2. If symptoms such as coughing, shortness of breath, or irritation persist, seek medical attention.[1] 3. Review your experimental setup to ensure adequate ventilation (e.g., use of a fume hood).
The compound has made contact with skin or eyes. 1. For Skin: Immediately wash the affected area with copious amounts of soap and water. 2. For Eyes: Immediately flush with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] 3. Seek prompt medical evaluation, especially for eye contact.[3]
Uncertainty about the stability of the stored compound. 1. Check the supplier's Certificate of Analysis and the SDS for storage recommendations and stability data. 2. Ensure the container is tightly sealed and stored in a cool, dry place away from light and incompatible materials.[4]
A small amount of the solid has spilled inside the fume hood. 1. Keep the fume hood sash in the down position. 2. Wearing your full PPE, gently sweep the material into a labeled hazardous waste container. 3. Decontaminate the surface with an appropriate solvent and then with soap and water. Avoid creating dust.

Hazard Classification Summary

Identifier Classification/Statement
GHS Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Risk Phrases (Europe) R22: Harmful if swallowed.[2][3] R41: Risk of serious damage to eyes.[2][3]
Safety Phrases (Europe) S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] S39: Wear eye/face protection.[3]
Hazard Codes Xi: Irritant[2] Xn: Harmful[2][3]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Consult SDS B Don Personal Protective Equipment (PPE) A->B 1. Assess Hazards C Weigh Compound in Vented Enclosure D Perform Experiment in Fume Hood C->D 2. Handle Chemical E Decontaminate Glassware and Surfaces H Spill or Exposure Occurs D->H If Incident Occurs F Dispose of Waste in Labeled Container E->F 3. Segregate Waste G Remove PPE and Wash Hands F->G 4. Final Steps I Follow First Aid Procedures H->I Immediate Action J Notify Supervisor & Seek Medical Attention I->J Report & Follow-up

Caption: General workflow for safely handling chemical compounds.

References

Technical Support Center: Improving the Solubility of 2-Amino-6-bromo-3-methylquinoline for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with 2-Amino-6-bromo-3-methylquinoline in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of a bromine atom and a methyl group further contributes to its lipophilicity, leading to poor interaction with water molecules and a tendency to precipitate in aqueous buffers.[1]

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: The initial and most common approach is to prepare a high-concentration stock solution in a polar organic solvent and then dilute it into your aqueous assay buffer.[2] Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of poorly soluble compounds for biological assays.[2][3]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to overcome this, including optimizing the co-solvent concentration, adjusting the pH of the buffer, or using solubilizing excipients like surfactants or cyclodextrins.[2][4][5] It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤1%) to minimize its potential effects on the biological assay.[5][6]

Q4: How can pH modification improve the solubility of this compound?

A4: this compound has a basic amino group. Lowering the pH of the aqueous solution can lead to the protonation of this group, forming a more soluble salt.[1][6][7] It is important to conduct small-scale tests to find a pH that maintains the compound's solubility without compromising the integrity of the assay.[6]

Q5: Are there more advanced techniques if the common methods fail?

A5: Yes, if standard approaches are insufficient, you can explore techniques such as the preparation of a solid dispersion, complexation with cyclodextrins, or the use of nanotechnology approaches like nanosuspensions.[1][8] Solid dispersions involve dispersing the compound in a hydrophilic polymer matrix to improve its wettability and dissolution rate.[8]

Troubleshooting Guides

Issue 1: Compound crashes out of solution during the experiment.

  • Possible Cause: The compound's solubility limit has been exceeded in the final assay buffer.

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Decrease final compound concentration start->step1 step2 Lower final DMSO concentration (e.g., <0.5%) step1->step2 step3 Incorporate a co-solvent (e.g., Ethanol) step2->step3 step4 Add a surfactant (e.g., Tween-80) step3->step4 step5 Use cyclodextrins (e.g., HP-β-CD) step4->step5 end Compound remains in solution step5->end

    Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent results across replicate assays.

  • Possible Cause: Micro-precipitation or non-homogeneous solution of the compound.

  • Solutions:

    • Ensure the stock solution is fully dissolved before use. Gentle warming (e.g., 37°C) and sonication can aid dissolution.[2]

    • Vortex the final assay solution thoroughly before adding it to the assay plate.

    • Visually inspect the solution for any signs of precipitation before starting the experiment.

Data Presentation

Solvent SystemExpected Relative SolubilityRecommended Starting Concentration for StockNotes
100% DMSOHigh10-50 mMThe most common solvent for creating high-concentration stock solutions.[2][3]
100% EthanolModerate to High5-20 mMAn alternative to DMSO, may be less toxic to some cell lines.
Aqueous Buffer (e.g., PBS, pH 7.4)Very LowNot recommended for stockThe compound is expected to have poor solubility in neutral aqueous buffers.[1]
Aqueous Buffer with 1% DMSO (v/v)LowN/A (Diluted from stock)The final concentration of DMSO should be kept minimal to avoid assay interference.[5][6]
Aqueous Buffer (pH 5.0) with 1% DMSO (v/v)ModerateN/A (Diluted from stock)Lowering the pH can increase solubility by protonating the amino group.[1][6]
Aqueous Buffer with 0.1% Tween-80 (w/v)ModerateN/A (Diluted from stock)Non-ionic surfactants can form micelles to encapsulate and solubilize hydrophobic compounds.[2][4]
Aqueous Buffer with 1% HP-β-CD (w/v)Moderate to HighN/A (Diluted from stock)Cyclodextrins can form inclusion complexes with the compound, enhancing its aqueous solubility.[1][2][4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator bath

    • Calibrated balance and appropriate vials

  • Procedure:

    • Weigh out the desired amount of this compound into a sterile vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming to 37°C can also be applied to aid dissolution.[2]

    • Visually inspect the solution to ensure no solid particles remain.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Systematic Solubility Screening

  • Objective: To determine the optimal conditions for solubilizing this compound in an aqueous buffer.

  • Materials:

    • 10 mM stock solution of the compound in DMSO

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

    • pH-adjusted buffers (e.g., pH 5.0, 6.0, 8.0)

    • Stock solutions of solubilizing agents (e.g., 10% Tween-80, 40% HP-β-CD)

    • 96-well clear bottom plate or microcentrifuge tubes

  • Procedure:

    • Prepare a series of test solutions in a 96-well plate or microcentrifuge tubes. For a final volume of 200 µL:

      • Control: 198 µL of aqueous buffer + 2 µL of DMSO.

      • Co-solvent: 198 µL of aqueous buffer + 2 µL of compound stock in DMSO.

      • pH Adjustment: 198 µL of pH-adjusted buffer + 2 µL of compound stock in DMSO.

      • Surfactant: 196 µL of aqueous buffer + 2 µL of 10% Tween-80 stock + 2 µL of compound stock in DMSO (final Tween-80 concentration 0.1%).

      • Cyclodextrin: 196 µL of aqueous buffer + 2 µL of 40% HP-β-CD stock + 2 µL of compound stock in DMSO (final HP-β-CD concentration 0.4%).

    • Seal the plate or tubes and incubate at room temperature for 1-2 hours with gentle agitation.

    • Visually inspect each well for precipitation.

    • For a quantitative assessment, centrifuge the plate or tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

    • Carefully transfer the supernatant to a new plate.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.

Signaling Pathway Diagram

Quinoline derivatives are known to be investigated as inhibitors of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cell survival and proliferation.[1][6][7][9][10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Quinoline This compound (Potential Inhibitor) Quinoline->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-6-bromo-3-methylquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: A common and logical approach for the scale-up synthesis involves a two-step process: first, the synthesis of the quinoline core, followed by regioselective bromination. A Friedländer annulation is often a suitable method for constructing the 2-amino-3-methylquinoline core, which is then followed by bromination at the 6-position.

Q2: What are the main challenges in scaling up the Friedländer synthesis for the quinoline core?

A2: Key challenges include managing the reaction exotherm, ensuring efficient mixing to prevent localized hotspots and byproduct formation, and dealing with potential side reactions like aldol self-condensation of the ketone reactant.[1][2] Catalyst selection and loading are also critical for achieving high yields and purity.[1][3]

Q3: What are the safety hazards associated with large-scale bromination?

A3: Large-scale bromination reactions can be hazardous. Elemental bromine (Br₂) is highly corrosive, toxic, and volatile, posing inhalation and skin contact risks.[4][5] N-Bromosuccinimide (NBS) is a solid alternative but can undergo thermal decomposition, especially in certain solvents like DMF, which can be autocatalytic and lead to thermal runaway.[6] Proper personal protective equipment (PPE), ventilation, and temperature control are crucial.[4][5]

Q4: How can I purify the final product, this compound, at an industrial scale?

A4: Purification of quinolines at scale can be achieved through several methods. Crystallization is a common technique, often by forming a salt like the hydrochloride to improve the crystallization properties, followed by regeneration of the free base.[7] For non-crystalline products, column chromatography or distillation under reduced pressure (if the compound is thermally stable) are options, though chromatography can be expensive and time-consuming at a large scale.[7]

Troubleshooting Guides

Guide 1: Low Yield in Friedländer Synthesis of 2-Amino-3-methylquinoline
Observed Issue Potential Cause Recommended Solution
Low or no product formation Inappropriate catalyst or catalyst deactivation.Screen different acid or base catalysts (e.g., p-TsOH, H₂SO₄, KOH).[1] Ensure the catalyst is not poisoned by impurities in the starting materials.
Suboptimal reaction temperature.Optimize the reaction temperature. While heating is often required, excessive temperatures can lead to decomposition.[1]
Poor substrate reactivity due to steric or electronic effects.Consider using a more reactive derivative of the starting materials if possible.
Significant side product formation (e.g., aldol condensation) Incorrect choice of catalyst (e.g., strong base).Switch from a base to an acid catalyst.[1]
High concentration of the ketone reactant.Employ slow addition of the ketone to the reaction mixture to maintain a low concentration.
Reaction stalls before completion Inefficient mixing in a large reactor.Ensure adequate agitation to maintain a homogeneous reaction mixture and prevent localized temperature gradients.[3]
Reagents are not pure.Verify the purity of starting materials and solvents. Impurities can interfere with the reaction.
Guide 2: Poor Regioselectivity or Over-bromination in the Bromination Step
Observed Issue Potential Cause Recommended Solution
Formation of multiple bromo-isomers Harsh reaction conditions.Perform the bromination at a lower temperature to increase selectivity.
Incorrect brominating agent or solvent.N-Bromosuccinimide (NBS) in a suitable solvent often provides better regioselectivity than elemental bromine.[6]
Di- or tri-brominated impurities Excess of brominating agent.Use a stoichiometric amount of the brominating agent and monitor the reaction progress closely (e.g., by HPLC or TLC).
Reaction time is too long.Optimize the reaction time to stop the reaction once the desired product is formed.
Reaction is too slow or does not go to completion Insufficient activation of the quinoline ring.The amino group at the 2-position should be activating enough, but if the reaction is slow, a slight increase in temperature or a change of solvent might be necessary.

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific scale-up equipment and conditions.

Protocol 1: Friedländer Synthesis of 2-Amino-3-methylquinoline
  • Reaction Setup: In a suitable reactor, charge the 2-aminobenzaldehyde and a solvent (e.g., ethanol).

  • Reagent Addition: Add propionaldehyde (or its equivalent) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide).[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method like HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Protocol 2: Regioselective Bromination of 2-Amino-3-methylquinoline
  • Reaction Setup: Dissolve the 2-Amino-3-methylquinoline in a suitable solvent (e.g., dichloromethane or acetic acid) in a reactor equipped for temperature control.

  • Reagent Addition: Cool the solution to 0-5 °C. Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent.

  • Reaction: Stir the mixture at a low temperature and monitor the reaction progress.

  • Work-up: After the reaction is complete, quench with a solution of sodium thiosulfate to destroy any remaining bromine. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization.

Data Presentation

Table 1: Hypothetical Yields and Reaction Conditions for Scale-Up Synthesis

Step Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%)
Friedländer Synthesis 2-Aminobenzaldehyde, Propionaldehydep-TsOHEthanol786-880-90
Bromination 2-Amino-3-methylquinolineNBSAcetic Acid5-102-485-95

Note: These values are illustrative and will vary depending on the specific reaction conditions and scale.

Visualizations

Scale_Up_Synthesis_Workflow cluster_synthesis Synthesis of 2-Amino-3-methylquinoline cluster_bromination Bromination start Starting Materials (2-Aminobenzaldehyde, Propionaldehyde) friedlander Friedländer Annulation start->friedlander Acid or Base Catalyst workup1 Work-up & Purification (Recrystallization) friedlander->workup1 intermediate 2-Amino-3-methylquinoline workup1->intermediate bromination Regioselective Bromination intermediate->bromination N-Bromosuccinimide (NBS) workup2 Work-up & Purification (Quenching, Extraction, Recrystallization) bromination->workup2 product This compound workup2->product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Friedlander start Low Yield in Friedländer Synthesis? check_catalyst Check Catalyst (Type, Loading, Purity) start->check_catalyst Yes check_temp Optimize Temperature check_catalyst->check_temp No Improvement solution Improved Yield check_catalyst->solution Issue Found & Resolved check_mixing Evaluate Mixing Efficiency check_temp->check_mixing No Improvement check_temp->solution Issue Found & Resolved check_reagents Verify Reagent Purity check_mixing->check_reagents No Improvement check_mixing->solution Issue Found & Resolved check_reagents->solution Issue Found & Resolved

References

Technical Support Center: Monitoring "2-Amino-6-bromo-3-methylquinoline" Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving "2-Amino-6-bromo-3-methylquinoline."

Experimental Protocol: Reaction Monitoring by TLC

This section details the standard methodology for monitoring the progress of a reaction using TLC. The key is to compare the starting material, the reaction mixture, and a "co-spot" to observe the consumption of reactants and the formation of products.[1][2]

Materials:

  • Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[3]

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (eluent) - start with a mixture of ethyl acetate and hexanes.

  • Reaction mixture aliquot

  • Solution of pure "this compound" (starting material)

  • UV lamp (254 nm)

  • Pencil and ruler

Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[1]

  • Sample Preparation:

    • Prepare a dilute solution of your starting material ("SM"), this compound, in a volatile solvent like ethyl acetate or dichloromethane.

    • Take a small aliquot (a few drops) from your reaction mixture ("RM") and dilute it in the same solvent.

  • Spotting: Using separate capillary tubes, spot small amounts of the samples on the baseline.[1] It is recommended to spot three lanes:

    • Lane 1: Starting Material (SM)

    • Lane 2: Co-spot (apply both the SM and RM at the same point)

    • Lane 3: Reaction Mixture (RM)

  • Development:

    • Prepare the mobile phase in the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[4]

    • Place the spotted TLC plate into the chamber and cover it with the lid.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.[1]

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[1]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Quinolines are typically UV-active and will appear as dark spots.[5]

    • Circle the visible spots with a pencil.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]

    • Analyze the results. As the reaction proceeds, the spot corresponding to the starting material in the RM lane should diminish in intensity, while a new spot for the product appears. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of "this compound" reactions.

Problem Possible Cause(s) Suggested Solution(s)
Streaking or Tailing Spots 1. Sample is too concentrated (overloaded).[6][7] 2. The compound is basic (due to the amino group) and interacts strongly with the acidic silica gel.[6][8]1. Dilute the sample solution and re-spot.[6] 2. Add a small amount of a basic modifier like triethylamine (0.1–2.0%) to the mobile phase to neutralize the silica gel's acidic sites.[6]
Spots Not Moving from Baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compound up the plate.[1][6]Increase the polarity of the mobile phase. For example, if using a 10:1 Hexane:Ethyl Acetate mixture, try changing to 5:1 or 2:1.[1]
Spots Running at the Solvent Front (Rf ≈ 1) The mobile phase is too polar for the compound.[1][6]Decrease the polarity of the mobile phase. If using 2:1 Hexane:Ethyl Acetate, try increasing the proportion of hexane to 5:1 or 10:1.[1]
No Spots Visible on the Plate 1. The sample is too dilute.[4][6] 2. The compound is not UV-active (unlikely for quinolines but possible for some reaction products).[6] 3. The solvent level in the chamber was above the baseline, dissolving the sample into the solvent pool.[4]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4][6] 2. Use a chemical stain. An iodine chamber or a potassium permanganate dip are good general-purpose options.[5] 3. Ensure the solvent level is always below the spotting line when placing the plate in the chamber.[4]
Poor Resolution (Spots are Overlapping) The polarity of the mobile phase is not optimal for separating the mixture of compounds.[1]Perform a systematic trial of different mobile phase compositions. Sometimes changing one of the solvents entirely (e.g., trying dichloromethane/methanol) can provide better separation.
Solvent Front is Uneven or Crooked 1. The edges of the TLC plate are touching the sides of the chamber or the filter paper inside.[7] 2. The silica gel on the plate is damaged or has flaked off at the bottom.[4]1. Reposition the plate in the center of the chamber so it does not touch the sides. 2. Inspect the plate before use. If the bottom edge is chipped, you can sometimes make a clean cut above the damaged area.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for analyzing this compound? A good starting point is a mixture of ethyl acetate and hexanes, such as 1:4 (20% ethyl acetate in hexanes).[3] Because this compound has a basic amino group, it is highly recommended to add a small amount of triethylamine (~0.5%) to the mobile phase to prevent tailing.[5]

Q2: How do I interpret the "co-spot" lane? The co-spot, where both the starting material and reaction mixture are spotted together, is crucial for confirming reaction completion, especially if the Rf values of the starting material and product are very similar.[9]

  • If the reaction is incomplete: The co-spot will appear as an elongated spot or two distinct, overlapping spots.

  • If the reaction is complete: The co-spot will show two clearly separated spots (one for the unconsumed starting material standard and one for the new product). If the product and starting material have very different Rf values, the co-spot will simply show two distinct spots at their respective heights.

Q3: My reaction is in a high-boiling solvent like DMF or DMSO. How does this affect my TLC? High-boiling solvents can interfere with the chromatography, often causing the entire lane to appear as a large smear.[9] To resolve this, after spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[9]

Q4: What are typical Rf values for these compounds? Rf values are highly dependent on the exact TLC conditions (plate manufacturer, solvent mixture, temperature). However, for a given system, the polarity of the compound is the main determinant. The following table provides representative data for a hypothetical reaction in a standard solvent system.

CompoundHypothetical Reaction RolePolarityExpected Rf Range (3:1 Hexanes:EtOAc + 0.5% TEA)
This compound Starting MaterialModerately Polar0.30 - 0.40
N-acetylated Product ProductMore Polar0.15 - 0.25
Debrominated Impurity ByproductLess Polar0.45 - 0.55

Q5: What if my compound is unstable on silica gel? Some compounds, particularly those sensitive to acid, can degrade on the silica gel plate, leading to streaking or the appearance of unexpected spots.[9] If you suspect this, you can try using alumina plates or neutralizing the silica plate by adding a base like triethylamine to the eluent, which is already recommended for amines.[8]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis p1 Prepare Mobile Phase p2 Prepare & Spot TLC Plate (SM | Co-spot | RM) p1->p2 d1 Place Plate in Chamber p2->d1 d2 Elute until ~1cm from Top d1->d2 a1 Mark Solvent Front d2->a1 a2 Dry Plate a1->a2 a3 Visualize under UV Lamp a2->a3 a4 Calculate Rf Values a3->a4 a5 Interpret Results a4->a5

Caption: A flowchart of the standard TLC experimental procedure.

TLC_Troubleshooting cluster_shape Spot Shape Issues cluster_position Spot Position Issues cluster_visibility Visibility Issues start Problem with TLC Result? shape_issue Streaking or Tailing? start->shape_issue pos_issue Poor Spot Position? start->pos_issue vis_issue No Spots Visible? start->vis_issue overloaded Sample Overloaded? shape_issue->overloaded is_basic Compound Basic? overloaded->is_basic No sol_dilute Dilute Sample overloaded->sol_dilute Yes sol_add_base Add TEA to Eluent is_basic->sol_add_base Yes at_zero Rf ≈ 0? pos_issue->at_zero at_one Rf ≈ 1? at_zero->at_one No sol_inc_pol Increase Eluent Polarity at_zero->sol_inc_pol Yes sol_dec_pol Decrease Eluent Polarity at_one->sol_dec_pol Yes too_dilute Sample Too Dilute? vis_issue->too_dilute sol_concentrate Concentrate or Re-spot too_dilute->sol_concentrate Yes sol_stain Use a Chemical Stain too_dilute->sol_stain No

Caption: A logic diagram for troubleshooting common TLC problems.

References

purification of "2-Amino-6-bromo-3-methylquinoline" using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "2-Amino-6-bromo-3-methylquinoline" using column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and similar heterocyclic amines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Poor Separation or Co-elution of Impurities The solvent system lacks sufficient selectivity for the compound and impurities.Optimize the Solvent System: Experiment with different solvent mixtures. A good starting point is a gradient of hexane and ethyl acetate. If separation is still poor, try a more polar solvent system, such as dichloromethane and methanol.[1] Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase like alumina (neutral or basic) or a functionalized silica gel.
Peak Tailing or Streaking on TLC and Column The basic amino group of the quinoline interacts strongly with the acidic silanol groups on the silica gel stationary phase.[2]Add a Basic Modifier: Incorporate a small amount (0.1-2%) of a basic modifier like triethylamine or a solution of ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce strong interactions. Use an Alternative Stationary Phase: Employ a less acidic stationary phase such as neutral or basic alumina, or amine-functionalized silica gel.[2]
Compound is Not Eluting from the Column (Irreversible Adsorption) The interaction between the basic compound and the acidic silica gel is too strong.[2]Increase Solvent Polarity Drastically: A highly polar solvent system, such as 10% methanol in dichloromethane with a basic modifier, may be required. Switch to Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water (with a suitable buffer to control pH) can be a very effective alternative.[2]
Compound Appears to Decompose on the Column The acidic nature of the silica gel may be causing the degradation of the this compound.[2]Assess Compound Stability: Before running a column, spot the compound on a silica TLC plate and let it sit for an hour. Then, develop the plate to see if any new spots (degradation products) have appeared.[2] Use a Deactivated Stationary Phase: Employ a less acidic stationary phase like neutral alumina or consider deactivating the silica gel by pre-treating it with a basic solution.
Difficulty Dissolving the Crude Product for Loading The crude material has low solubility in the initial, less polar mobile phase.Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the top of the column.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to purify by standard silica gel column chromatography?

A1: The primary difficulty arises from the basicity of the 2-amino group on the quinoline ring system.[3][2] The stationary phase, silica gel, has acidic silanol groups (Si-OH) on its surface.[2] This leads to a strong acid-base interaction between the basic analyte and the acidic stationary phase, which can result in several purification problems, including peak tailing, where the compound elutes slowly and asymmetrically, and in some cases, irreversible adsorption to the column, leading to low recovery.[2]

Q2: What is a good starting point for developing a solvent system for the purification of this compound?

A2: A systematic approach using thin-layer chromatography (TLC) is recommended.[2] Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate.[1] For more polar compounds like aminoquinolines, a system of dichloromethane and methanol might be necessary. It is crucial to co-spot with a basic modifier (e.g., 0.5% triethylamine) on your TLC plates to see if it improves the spot shape; if it does, this modifier should be included in your column's mobile phase.

Q3: When should I consider using a stationary phase other than silica gel?

A3: You should consider an alternative stationary phase if you observe significant peak tailing or low recovery of your compound even after adding a basic modifier to your mobile phase. For basic compounds like this compound, neutral or basic alumina can be an excellent alternative to the acidic silica gel. Amine-functionalized silica is another option that has a reduced number of acidic sites.

Q4: Can reversed-phase chromatography be used to purify this compound?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying polar and ionizable compounds.[2] In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[2] Controlling the pH of the mobile phase with a buffer is critical to ensure consistent ionization of the basic 2-aminoquinoline, which leads to sharp, symmetrical peaks and better separation.[2]

Q5: How can I confirm the purity of my fractions after column chromatography?

A5: The purity of the collected fractions should be assessed by a suitable analytical technique. Thin-layer chromatography (TLC) is a quick and effective way to check the purity of each fraction. Fractions containing the pure compound (as determined by a single spot on the TLC plate with the correct Rf value) can then be combined. For a more definitive purity assessment and structural confirmation, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed.[1]

Experimental Protocols

General Protocol for Column Chromatography of this compound on Silica Gel
  • Mobile Phase Preparation: Based on extensive TLC analysis, prepare a suitable mobile phase. A common starting system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing). Add 0.5-1% triethylamine to the mobile phase to minimize peak tailing.[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pour the slurry into a chromatography column and allow it to pack uniformly. A thin layer of sand can be added to the top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If the compound is not very soluble in the mobile phase, use the dry loading method described in the troubleshooting guide.

  • Elution: Begin eluting the column with the prepared mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the desired compound from impurities.

  • Fraction Collection: Collect fractions in an appropriate number of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical TLC Data for Solvent System Screening
Solvent System (v/v) Modifier Rf of Product Rf of Impurity 1 Rf of Impurity 2 Observations
20% EtOAc/HexaneNone0.10.150.05Severe tailing of the product spot.
20% EtOAc/Hexane1% Et₃N0.250.350.15Good spot shape, clear separation.
40% EtOAc/Hexane1% Et₃N0.450.550.35Good separation, suitable for column.
5% MeOH/DCM1% Et₃N0.60.70.5Spots are too high on the plate.
Table 2: Example Column Chromatography Log
Fraction No. Eluent Composition Volume (mL) TLC Analysis (Rf) Notes
1-520% EtOAc/Hexane + 1% Et₃N50-Eluting non-polar impurities.
6-1030% EtOAc/Hexane + 1% Et₃N500.35Impurity 1 eluting.
11-2040% EtOAc/Hexane + 1% Et₃N1000.45Pure product fractions.
21-2540% EtOAc/Hexane + 1% Et₃N500.45, 0.35Mixed fractions.
26-3060% EtOAc/Hexane + 1% Et₃N50-Eluting polar baseline impurities.

Visualizations

G Troubleshooting Workflow for Column Chromatography start Start Purification tlc Run TLC with various solvent systems start->tlc check_tailing Observe Spot Shape: Tailing? tlc->check_tailing add_modifier Add Basic Modifier (e.g., 1% Et3N) to Mobile Phase check_tailing->add_modifier Yes check_separation Good Separation on TLC? check_tailing->check_separation No re_tlc Re-run TLC with Modifier add_modifier->re_tlc re_tlc->check_separation pack_column Pack Column with Silica Gel check_separation->pack_column Yes optimize_solvent Optimize Solvent System (Different Ratios/Solvents) check_separation->optimize_solvent No alternative_stationary Consider Alternative Stationary Phase (Alumina, etc.) check_separation->alternative_stationary Still Poor load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample elute Elute Column and Collect Fractions load_sample->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions and Evaporate analyze->combine end Pure Product combine->end optimize_solvent->tlc alternative_stationary->tlc

Caption: Troubleshooting workflow for the purification of this compound.

G Experimental Workflow for Column Chromatography cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc_screening 1. TLC Solvent System Screening mobile_phase_prep 2. Mobile Phase Preparation (+ Modifier) tlc_screening->mobile_phase_prep column_packing 3. Column Packing (Silica Gel Slurry) mobile_phase_prep->column_packing sample_loading 4. Sample Loading column_packing->sample_loading elution 5. Elution with Solvent Gradient sample_loading->elution fraction_collection 6. Fraction Collection elution->fraction_collection fraction_analysis 7. TLC Analysis of Fractions fraction_collection->fraction_analysis combine_fractions 8. Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal 9. Solvent Removal (Rotovap) combine_fractions->solvent_removal final_product 10. Purified Product solvent_removal->final_product

Caption: General experimental workflow for column chromatography purification.

References

Technical Support Center: Characterization of 2-Amino-6-bromo-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-bromo-3-methylquinoline and its derivatives. The information addresses common challenges encountered during the characterization of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound derivatives stem from a combination of their structural features: the quinoline core, the presence of a bromine atom, an amino group, and a methyl group. These can lead to issues with solubility, potential for complex NMR spectra, characteristic isotopic patterns in mass spectrometry that require careful interpretation, and chromatographic difficulties due to the polarity of the amino group.

Q2: How does the bromine atom affect the mass spectrum of the molecule?

A2: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing a bromine atom. The molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (M+ and M+2). This distinctive pattern is a key diagnostic feature for confirming the presence of bromine in the molecule.

Q3: What are some common impurities that might be observed during the characterization of this compound?

A3: Potential impurities can arise from the synthetic route used. Common impurities may include starting materials, regioisomers (e.g., isomers with bromine at a different position), and by-products from side reactions such as over-bromination, de-bromination, or oxidation of the amino group. In some synthetic pathways, residual catalysts or reagents may also be present.

Q4: What is the expected solubility of this compound in common analytical solvents?

A4: Due to the presence of the polar amino group and the heterocyclic quinoline ring, this compound is expected to have good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its solubility in less polar solvents like chloroform and dichloromethane may be moderate, and it is likely to be poorly soluble in non-polar solvents such as hexanes. For NMR analysis, deuterated DMSO (DMSO-d₆) or methanol-d₄ are often good choices.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Poor resolution or broad peaks in the ¹H NMR spectrum.

  • Possible Cause 1: Sample Concentration is too high.

    • Solution: Dilute the sample. High concentrations of aromatic compounds can lead to aggregation and peak broadening.

  • Possible Cause 2: Presence of paramagnetic impurities.

    • Solution: Purify the sample, for instance, by passing it through a small plug of silica gel.

  • Possible Cause 3: Poor shimming of the spectrometer.

    • Solution: Re-shim the spectrometer, particularly if the sample solvent has been changed.

  • Possible Cause 4: The compound is partially insoluble in the chosen NMR solvent.

    • Solution: Try a different deuterated solvent, such as DMSO-d₆, or gently warm the sample to improve solubility.

Problem: Difficulty in assigning aromatic protons in the ¹H NMR spectrum.

  • Possible Cause: Overlapping signals in the aromatic region.

    • Solution 1: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion.

    • Solution 2: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can help in assigning quaternary carbons and protons that are 2-3 bonds away.

Problem: The amino protons (-NH₂) are not visible or appear as a very broad hump.

  • Possible Cause: Proton exchange with residual water in the NMR solvent.

    • Solution 1: Use a freshly opened or properly dried deuterated solvent.

    • Solution 2: To confirm the presence of exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The -NH₂ peak should disappear or significantly decrease in intensity.

Mass Spectrometry (MS)

Problem: The molecular ion peak is weak or absent in the Electron Ionization (EI) mass spectrum.

  • Possible Cause: Extensive fragmentation of the molecule under EI conditions.

    • Solution: Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically results in less fragmentation and a more prominent molecular ion peak.

Problem: The observed isotopic pattern for bromine-containing fragments is not a clear 1:1 ratio.

  • Possible Cause 1: Overlapping with other fragment ions.

    • Solution: Use high-resolution mass spectrometry (HRMS) to resolve the overlapping peaks and confirm the elemental composition of the ions.

  • Possible Cause 2: Presence of impurities.

    • Solution: Purify the sample and re-analyze. Check for co-eluting species if using a chromatographic inlet (GC-MS or LC-MS).

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing) for the main analyte peak.

  • Possible Cause: Interaction of the basic amino group with acidic silanols on the silica-based column.

    • Solution 1: Use a mobile phase with a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), to mask the silanol groups.

    • Solution 2: Employ a column with end-capping or a base-deactivated stationary phase.

    • Solution 3: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

Problem: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, especially when using gradient elution.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

    • Solution: Use a column oven to maintain a constant temperature. Prepare the mobile phase carefully and ensure it is well-mixed and degassed.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Disclaimer: The following data are predicted values and may differ from experimental results. They are intended for guidance in spectral interpretation. Data is based on analogous structures and computational models.

¹H NMR (Predicted in DMSO-d₆) ¹³C NMR (Predicted in DMSO-d₆)
Position Chemical Shift (ppm)
-CH₃~2.3
-NH₂~6.5 (broad)
H4~7.8
H5~7.6
H7~7.5
H8~7.9

Table 2: Key Mass Spectrometry Fragments for this compound

m/z (charge/mass ratio) Possible Fragment Identity Notes
237/239[M]⁺Molecular ion peak, showing a 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br.
222/224[M-CH₃]⁺Loss of the methyl group.
157[M-Br]⁺Loss of the bromine atom.
142[M-Br-CH₃]⁺Loss of bromine and the methyl group.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • If necessary, gently warm the sample or use a vortex mixer to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum using a 400 MHz or higher spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 0-200 ppm, a larger number of scans may be required depending on the sample concentration.

  • Data Processing:

    • Process the raw data (FID) using appropriate software.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method:

    • For initial analysis, use Electrospray Ionization (ESI) in positive ion mode to maximize the likelihood of observing the molecular ion.

    • Electron Ionization (EI) can be used to obtain fragmentation information, which is useful for structural elucidation.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Pay close attention to the isotopic pattern of the molecular ion and any bromine-containing fragments.

Protocol 3: HPLC Method Development
  • Column Selection:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A common starting point is a gradient elution with:

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate (for MS compatibility).

      • Mobile Phase B: Acetonitrile or methanol.

    • A typical gradient could be 10-90% B over 20 minutes.

  • Detection:

    • Use a UV detector set at a wavelength where the quinoline core has strong absorbance (e.g., around 254 nm). A photodiode array (PDA) detector is useful for obtaining the UV spectrum of the peak.

  • Optimization:

    • If peak tailing is observed, consider adding a basic modifier to the mobile phase or using a base-deactivated column.

    • Adjust the gradient slope and organic solvent to optimize the separation of impurities.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_interpretation Data Interpretation Sample 2-Amino-6-bromo- 3-methylquinoline Derivative Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Impurities) Dissolution->HPLC NMR NMR Spectroscopy (Structure Elucidation) Dissolution->NMR MS Mass Spectrometry (Molecular Weight & Formula) Dissolution->MS Purity_Check Purity ≥ 95%? HPLC->Purity_Check Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for the characterization of this compound derivatives.

troubleshooting_logic cluster_nmr NMR Issues cluster_ms MS Issues cluster_hplc HPLC Issues Start Characterization Issue Identified NMR_Issue Broad or Overlapping Peaks Start->NMR_Issue NMR MS_Issue Weak or Absent Molecular Ion Start->MS_Issue MS HPLC_Issue Peak Tailing Start->HPLC_Issue HPLC NMR_Sol_1 Change Solvent / Concentration NMR_Issue->NMR_Sol_1 NMR_Sol_2 Use 2D NMR (COSY, HSQC) NMR_Issue->NMR_Sol_2 MS_Sol_1 Use Soft Ionization (ESI, CI) MS_Issue->MS_Sol_1 HPLC_Sol_1 Add Mobile Phase Modifier (TEA) HPLC_Issue->HPLC_Sol_1 HPLC_Sol_2 Use Base-Deactivated Column HPLC_Issue->HPLC_Sol_2

Caption: Troubleshooting decision tree for common characterization issues.

signaling_pathway cluster_structure Structural Features cluster_challenges Characterization Challenges Quinoline Quinoline Core NMR_Complexity Complex NMR Spectra Quinoline->NMR_Complexity Amino Amino Group (-NH2) Solubility Solubility Issues Amino->Solubility HPLC_Tailing HPLC Peak Tailing Amino->HPLC_Tailing Bromo Bromo Group (-Br) MS_Isotopes MS Isotopic Patterns Bromo->MS_Isotopes Methyl Methyl Group (-CH3) Methyl->NMR_Complexity

Caption: Relationship between structural features and characterization challenges.

Validation & Comparative

A Comparative Guide to 2-Amino-6-bromo-3-methylquinoline and Other 2-Aminoquinolines in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 2-aminoquinolines are a particularly promising class of compounds. This guide provides a comparative overview of the biological performance of 2-Amino-6-bromo-3-methylquinoline against other 2-aminoquinoline derivatives, supported by available experimental data from studies on structurally related compounds. Due to a lack of direct comparative studies involving this compound in the public domain, this guide draws inferences from the biological activities of analogues to highlight its potential therapeutic applications.

Data Presentation: Comparative Biological Activities

The following table summarizes the in vitro biological activities of selected quinoline derivatives to facilitate a comparison of their potency. The data is compiled from various studies and is intended to aid in identifying promising structural motifs for further investigation.

CompoundTarget/AssayCell Line/OrganismActivity (IC50/MIC in µM)Reference
6-Bromo-5-nitroquinoline AntiproliferativeHT29 (Colon Cancer)Lower than 5-Fluorouracil[1]
Highly Brominated Methoxyquinoline (11) AntiproliferativeC6 (Glioblastoma)15.4[2]
HeLa (Cervical Cancer)26.4[2]
HT29 (Colon Cancer)15.0[2]
2-Amino-6-bromo-3-cyano-4-(phenylalaninyl)quinoline EGFR Inhibition--[3]
AntiproliferativeA549 (Lung Cancer)-[3]
MCF-7 (Breast Cancer)-[3]
6-Aminoquinolone (18g) Antibacterial (Gram-negative)Various0.45 (Geometric Mean MIC)[4]
Antibacterial (Gram-positive)Various0.66-0.76 (Geometric Mean MIC)[4]
Quinolone-2-one (6c) Antibacterial (MRSA)MRSA0.75[5]
DHFR Inhibition-3.25[5]

Note: A lower IC50 or MIC value indicates a more potent compound. The data for related but not identical structures suggests that the 6-bromo substitution on the quinoline ring is often associated with potent biological activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays commonly used to evaluate the biological activity of 2-aminoquinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Aminoquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminoquinoline derivative (typically ranging from 0.1 to 100 µM).[6]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Test compounds (2-aminoquinoline derivatives)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the 2-aminoquinoline derivatives in the broth directly in the microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow for drug discovery involving 2-aminoquinoline derivatives and a key signaling pathway often implicated in their mechanism of action.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Lead Optimization synthesis Synthesis of 2-Aminoquinoline Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization invitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) characterization->invitro mechanistic Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) invitro->mechanistic invivo In Vivo Models (e.g., Animal Studies) mechanistic->invivo data_analysis Data Analysis (IC50/MIC Determination) invivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: A general experimental workflow for the discovery and development of 2-aminoquinoline derivatives.

Many 2-aminoquinoline derivatives have been reported to exert their anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Aminoquinoline 2-Amino-6-bromo- 3-methylquinoline Aminoquinoline->PI3K Inhibition Aminoquinoline->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 2-aminoquinoline derivatives.

References

A Comparative Guide to 2-Amino-6-bromo-3-methylquinoline and 2-Amino-6-chloro-3-methylquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Halogenated Quinoline Analogs for Drug Discovery and Development

This guide provides a comprehensive comparison of "2-Amino-6-bromo-3-methylquinoline" and "2-amino-6-chloro-3-methylquinoline," two closely related heterocyclic compounds with significant potential in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document outlines their physicochemical properties, spectral characteristics, and known biological activities, supported by available data and generalized experimental protocols.

Physicochemical and Spectral Properties: A Head-to-Head Comparison

The substitution of a bromine atom with a chlorine atom at the 6-position of the 2-amino-3-methylquinoline core structure results in subtle but potentially significant differences in their physicochemical properties. These differences can influence solubility, membrane permeability, and metabolic stability, all critical factors in drug design.

PropertyThis compound2-amino-6-chloro-3-methylquinoline
CAS Number 203506-01-8[1]137110-42-0[2]
Molecular Formula C₁₀H₉BrN₂[3]C₁₀H₉ClN₂[2]
Molecular Weight 237.10 g/mol [3]192.64 g/mol [2]
Predicted Boiling Point 371.2±37.0 °C[3]Not available
Predicted Density 1.564±0.06 g/cm³[3]Not available

Note: Some of the physicochemical data for this compound are predicted values and experimental verification is recommended.

Synthesis and Characterization: Experimental Approaches

Diagram of the Generalized Friedländer Synthesis

Friedlander_Synthesis reactant1 o-aminoaryl aldehyde or ketone product Substituted Quinoline reactant1->product Condensation reactant2 Compound with α-methylene group reactant2->product catalyst Base or Acid Catalyst catalyst->product

Caption: Generalized workflow of the Friedländer synthesis.

Experimental Protocol: General Friedländer Synthesis of Substituted Quinolines

  • Reactant Preparation: Dissolve the ortho-aminoaryl aldehyde or ketone (e.g., 2-amino-5-bromobenzaldehyde or 2-amino-5-chlorobenzaldehyde) and the compound containing an α-methylene group (e.g., propionaldehyde) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated product is then filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure and purity of the compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecules, such as the N-H and C-H bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

Biological Activities and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimalarial, and antimicrobial properties. The nature of the substituent at the 6-position can significantly modulate this activity.

Anticancer Potential:

Both 6-bromo and 6-chloro substituted quinolines have been investigated for their anticancer properties. The halogen atom can influence the compound's ability to interact with biological targets and its pharmacokinetic profile. While direct comparative data for the two title compounds is limited, studies on other 6-haloquinoline derivatives suggest that both bromo and chloro substitutions can lead to potent anticancer agents.

Antimalarial Activity:

The quinoline scaffold is the core of several important antimalarial drugs, such as chloroquine. The presence of a halogen at the 6- or 7-position is often associated with antimalarial efficacy. Research on other 4-aminoquinolines has shown that both 7-bromo and 7-chloro analogs can exhibit significant activity against Plasmodium falciparum.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic activity of the compounds against cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, HeLa) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the MTT to formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of a Typical In Vitro Anticancer Screening Workflow

anticancer_workflow start Synthesized Compounds cell_culture Cancer Cell Line Culture start->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis end Lead Compound Identification data_analysis->end

Caption: Workflow for in vitro anticancer activity screening.

Conclusion

"this compound" and "2-amino-6-chloro-3-methylquinoline" represent two promising scaffolds for the development of novel therapeutic agents. The subtle difference in the halogen substituent at the 6-position is expected to influence their physicochemical properties and biological activities. While there is a need for more direct comparative studies, the information and generalized protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these compounds for their potential in drug discovery. Further investigation into their structure-activity relationships will be crucial for optimizing their therapeutic potential.

References

The Quinoline Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-bromo-3-methylquinoline Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, 2-aminoquinoline derivatives have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 2-Amino-6-bromo-3-methylquinoline, with a focus on their cytotoxic and enzyme-inhibitory activities. While a comprehensive SAR study on a dedicated series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from studies on closely related 2-aminoquinoline derivatives to elucidate the influence of various substitutions on their anticancer potential.

Comparative Anticancer Activity of 2-Aminoquinoline Analogs

The anticancer activity of 2-aminoquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro cytotoxic and enzyme-inhibitory activities of representative analogs from various studies. It is important to exercise caution when directly comparing absolute values across different studies due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: Cytotoxic Activity of 2-Amino-3-cyano-4-(L-phenylalaninyl)quinoline Analogs

Compound IDR (Substitution on Quinoline Ring)A549 IC₅₀ (µM)[1][2]MCF-7 IC₅₀ (µM)[1][2]NIH3T3 IC₅₀ (µM)[1][2]
4d 7-Bromo3.317 ± 0.1427.711 ± 0.217>100
4e 6-Bromo4.648 ± 0.1996.114 ± 0.27256.341 ± 2.057
Doxorubicin (Reference)-0.045 ± 0.0020.089 ± 0.0050.112 ± 0.008

Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibitory Activity

Compound IDR (Substitution on Quinoline Ring)EGFR Inhibition IC₅₀ (µM)[1][2]
4d 7-Bromo2.871 ± 0.115
4e 6-Bromo4.552 ± 0.188
Erlotinib (Reference)-0.055 ± 0.003

Table 3: Cytotoxic Activity of Other Relevant Quinoline Derivatives

Compound IDStructure DescriptionCell LineIC₅₀ (µM)Reference
6-Bromo-5-nitroquinoline -HT29Lower than 5-FU[3]
Compound 3e 2-morpholino-4-anilinoquinolineHepG212.76[4]
Compound 5a Quinoline-based EGFR/HER-2 inhibitorMCF-70.025 (GI₅₀)[5]
Compound 5h 2-amino-pyrano[3,2-c]quinoline-0.028 (GI₅₀)[6]

Structure-Activity Relationship Insights

From the available data, several key SAR trends for 2-aminoquinoline derivatives as anticancer agents can be inferred:

  • Substitution at the 2-Amino Position: The presence of the 2-amino group is a common feature in many biologically active quinoline compounds. Modifications at this position, such as the incorporation of a morpholino group, have been shown to yield potent anticancer activity[4].

  • Substitution at the 3-Position: The introduction of a cyano group at the 3-position appears to be favorable for cytotoxic activity. In the studied series of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines, this substitution pattern, in combination with other modifications, led to compounds with low micromolar IC₅₀ values[1][2]. The methyl group in the target compound "this compound" at this position would offer a different steric and electronic profile, the specific impact of which requires further investigation.

  • Substitution at the 6-Position: Halogenation at the 6-position, particularly with bromine, is a recurring motif in quinoline-based anticancer agents. Compound 4e , with a 6-bromo substituent, demonstrated potent activity against both A549 and MCF-7 cell lines[1][2]. Interestingly, the regioisomer with a 7-bromo substituent (4d ) showed slightly better activity against the A549 cell line, suggesting that the precise positioning of the halogen is critical for optimizing activity against different cancer types. Furthermore, 6-bromo-5-nitroquinoline has also been reported to exhibit significant antiproliferative effects[3].

  • Mechanism of Action: Several studies suggest that the anticancer effects of these quinoline derivatives may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. The inhibition of Epidermal Growth Factor Receptor (EGFR) is a plausible mechanism for the observed cytotoxicity of the 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline series[1][2][7]. Molecular docking studies have further supported the potential of these compounds to bind to the ATP-binding site of EGFR[8]. The broader class of quinoline derivatives has been shown to target various components of oncogenic signaling, including EGFR, HER-2, and BRAFV600E[6][9].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous cell line (e.g., NIH3T3 mouse embryonic fibroblast) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 24 or 48 hours). A reference drug (e.g., Doxorubicin) and a vehicle control (DMSO) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves by plotting the percentage of cell viability against the compound concentration.

In Vitro EGFR Kinase Inhibition Assay

The ability of the compounds to inhibit EGFR kinase activity is assessed using a commercially available kinase assay kit.

  • Assay Principle: The assay typically employs a solid-phase ELISA format where a substrate is coated on the wells of a microplate. The kinase reaction is initiated by adding the EGFR enzyme, ATP, and the test compound.

  • Kinase Reaction: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is then quantified using a specific antibody that recognizes the phosphorylated form of the substrate. This is typically followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and the addition of a chromogenic substrate.

  • Signal Measurement: The intensity of the color developed is proportional to the kinase activity and is measured using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

Visualizing Experimental and Biological Pathways

To further clarify the experimental workflow and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biological_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 2-Aminoquinoline Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT) characterization->cytotoxicity kinase_assay EGFR Kinase Inhibition Assay ic50 IC50 Determination kinase_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Aminoquinoline Analog (e.g., Compound 4e) Inhibitor->EGFR

References

validation of "2-Amino-6-bromo-3-methylquinoline" as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline structural motif is a cornerstone in the design of kinase inhibitors, with numerous derivatives having been investigated for their therapeutic potential.[1] This guide provides a comparative analysis of the "2-Amino-6-bromo-3-methylquinoline" scaffold, evaluating its potential as a kinase inhibitor by examining experimental data from structurally related quinoline analogs. Due to the absence of publicly available data on this specific compound, this guide will extrapolate its potential based on the established structure-activity relationships (SAR) of the quinoline core, focusing on substitutions at the 2, 3, and 6-positions.

Comparative Analysis of Quinoline-Based Kinase Inhibitors

The inhibitory activity and selectivity of quinoline-based compounds are highly dependent on the substitution pattern on the bicyclic ring. The following tables summarize the in vitro inhibitory activities of various quinoline derivatives against several key kinases, providing a basis for comparison.

Table 1: Inhibitory Activity of 6-Substituted Quinoline Analogs

Compound IDCore ScaffoldR1 (Position 4)R2 (Position 6)Target KinaseIC50 (nM)
Analog 1 4-Anilinoquinoline3,4,5-trimethoxyaniline-CF3GAK280
Analog 2 4-Anilinoquinoline3,4,5-trimethoxyaniline-BrGAK-
Analog 3 4-Anilinoquinoline3,4,5-trimethoxyaniline-CNGAKPotent (doubled potency vs Analog 1)
Analog 4 Quinoline2-fluorophenoxy6,7-disubstitutedc-Met0.59 - 1.86
Bosutinib 4-Anilino-3-cyanoquinoline2,4-dichloro-5-methoxyaniline-Src1-3

Data for GAK inhibitors are derived from a study on 4-anilinoquinolines. While a specific IC50 for the 6-bromo analog was not provided, the study indicated a preference for halogen substitutions at the 6-position.[2]

Table 2: Inhibitory Activity of 2-Amino and Other Substituted Quinoline Analogs

Compound IDCore ScaffoldR1 (Position 2)R2 (Position 3)R3 (Position 4)Target KinaseIC50 (µM)
Analog 5 Quinoline-NH2-CNL-phenylalaninylEGFR0.058 - 0.069
Analog 6 2-Styrylquinoline4-(dimethylamino)styryl-4-carboxylic acidEGFR2.23
Analog 7 2-Styrylquinoline4-(dimethylamino)styryl-SubstitutedEGFR1.11

Based on the available data, substitutions at the 6-position of the quinoline ring are well-tolerated and can contribute to potent kinase inhibition. Halogen substitutions, including bromine, have been shown to be favorable for activity against kinases like GAK. The presence of an amino group at the 2-position, often in conjunction with a cyano group at the 3-position, has been explored for targeting EGFR. The 3-methyl group's contribution is less clear from the available data but is a common substituent in medicinal chemistry.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing the kinase, a suitable substrate (often a peptide), and ATP in a kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

  • Compound Incubation : The test compound, serially diluted in DMSO, is pre-incubated with the kinase in a 384-well plate for a defined period (e.g., 30 minutes at room temperature).

  • Reaction Initiation : The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

  • Reaction Monitoring : The reaction progress is monitored over time (e.g., 30-120 minutes) by measuring the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • IC50 Determination : The initial velocity of the reaction is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated using a suitable curve-fitting model.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition : The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.[3]

  • Formazan Solubilization : The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[4]

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway targeted by quinoline-based kinase inhibitors and a typical experimental workflow for their evaluation.

G cluster_0 Experimental Workflow for Kinase Inhibitor Validation Compound This compound Scaffold InVitro In Vitro Kinase Assay (IC50 Determination) Compound->InVitro CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability Selectivity Kinase Selectivity Profiling CellViability->Selectivity Lead Lead Compound Selectivity->Lead

Caption: A typical workflow for the initial validation of a novel kinase inhibitor scaffold.

G cluster_1 Potential EGFR Signaling Pathway Inhibition Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Quinoline Inhibitor (e.g., 2-Amino-quinoline analog) Inhibitor->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a hypothetical quinoline-based inhibitor.[3][4]

Conclusion

While direct experimental validation of "this compound" as a kinase inhibitor is not currently available in the public domain, the analysis of structurally related compounds strongly supports its potential as a promising scaffold. The quinoline core is a well-established pharmacophore for kinase inhibition, and the specific substitutions at positions 2, 3, and 6 have been shown to be compatible with potent activity against various kinases, including members of the EGFR and Src families. Further synthesis and biological evaluation of this specific scaffold and its derivatives are warranted to fully elucidate its inhibitory profile and therapeutic potential.

References

A Comparative Guide to Bioisosteric Replacements for the Bromine Atom in 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of drug discovery. The quinoline scaffold, a privileged structure in numerous pharmacologically active agents, offers a versatile platform for structural optimization. This guide provides a comparative analysis of potential bioisosteric replacements for the bromine atom in 2-Amino-6-bromo-3-methylquinoline, a key intermediate in the synthesis of various bioactive molecules. While direct comparative experimental data for this specific molecule is limited, this guide synthesizes findings from structurally related quinoline derivatives to offer valuable insights into the potential impact of such modifications on biological activity, physicochemical properties, and metabolic stability.

Bioisosterism, the exchange of a functional group with another that retains similar physical and chemical properties, is a powerful tool to modulate the characteristics of a molecule.[1] The bromine atom at the 6-position of the quinoline ring, while contributing to the molecule's properties, can be a liability due to potential metabolic instability or toxicity concerns.[2] Its replacement with suitable bioisosteres can lead to improved drug-like properties.

Potential Bioisosteric Replacements and Their Predicted Impact

The following sections detail potential bioisosteric replacements for the bromine atom in this compound, with their anticipated effects based on structure-activity relationship (SAR) studies of analogous quinoline series.

Classical Bioisosteres: Halogens (Cl, F)

Replacing bromine with other halogens like chlorine or fluorine is a common and often initial step in bioisosteric modification.

  • Chlorine (Cl): As a smaller and more electronegative atom than bromine, chlorine can offer a similar electronic profile while potentially improving metabolic stability. In many quinoline series, chloro-substituted analogs exhibit comparable or sometimes enhanced biological activity compared to their bromo counterparts.

  • Fluorine (F): The introduction of fluorine can significantly alter a molecule's properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through the formation of hydrogen bonds, and modulate pKa. However, the strong electron-withdrawing nature of fluorine can also impact the overall electronic distribution and basicity of the quinoline nitrogen.

Non-Classical Bioisosteres: Cyano (CN), Trifluoromethyl (CF3), and Methyl (CH3) Groups

Non-classical bioisosteres offer a broader range of physicochemical properties and can lead to more significant changes in the molecule's profile.

  • Cyano (CN) Group: The linear cyano group is a well-established bioisostere for halogens. Its electron-withdrawing nature is similar to that of bromine, and it can act as a hydrogen bond acceptor. In some quinoline derivatives, the introduction of a cyano group has been shown to maintain or even improve biological activity.

  • Trifluoromethyl (CF3) Group: The trifluoromethyl group is a lipophilic electron-withdrawing group that can enhance metabolic stability and membrane permeability. Its steric bulk is larger than that of bromine, which could influence binding to the target protein.

  • Methyl (CH3) Group: As a small, lipophilic, and electron-donating group, the methyl group offers a contrasting electronic profile to bromine. This change can significantly impact the molecule's interaction with its biological target and its metabolic fate.

Comparative Data Summary

The following table summarizes the potential impact of various bioisosteric replacements at the 6-position of the 2-amino-3-methylquinoline scaffold, extrapolated from studies on related quinoline derivatives. It is important to note that these are generalized trends, and the actual effect will be target-dependent.

Bioisosteric ReplacementPredicted Effect on Biological ActivityPredicted Effect on Physicochemical PropertiesPredicted Effect on Metabolic Stability
Chlorine (Cl) Often comparable to bromine, can sometimes improve potency.Slightly less lipophilic than bromine.Generally more stable than the C-Br bond.
Fluorine (F) Can increase potency through new interactions (e.g., H-bonds).Can increase lipophilicity (logP), may decrease aqueous solubility.Significantly more stable, blocks metabolic oxidation.
Cyano (CN) Potency can be maintained or improved; acts as a hydrogen bond acceptor.Increases polarity, may improve solubility.Generally stable to metabolic degradation.
Trifluoromethyl (CF3) Can enhance potency due to increased lipophilicity and electronic effects.Significantly increases lipophilicity.Highly stable to metabolic degradation.
Methyl (CH3) Activity is highly target-dependent due to the change in electronics.Increases lipophilicity.Can be a site for metabolic oxidation.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 6-substituted 2-amino-3-methylquinoline derivatives, based on methodologies reported in the literature for similar compounds.[3][4]

General Synthetic Procedure for 6-Substituted 2-Amino-3-methylquinolines

A common synthetic route to introduce diversity at the 6-position of the quinoline core involves Suzuki or other cross-coupling reactions starting from the 6-bromo derivative.

Scheme 1: Synthesis of 6-Aryl-2-amino-3-methylquinoline via Suzuki Coupling

Synthesis This compound This compound Product 2-Amino-6-aryl-3-methylquinoline This compound->Product Arylboronic_acid Arylboronic acid Arylboronic_acid->Product Reagents Pd catalyst, Base, Solvent Reagents->Product

Caption: General scheme for Suzuki coupling.

Protocol:

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., dioxane/water mixture) are added the corresponding boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2 eq.).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted-2-amino-3-methylquinoline.

In Vitro Biological Evaluation: Antiproliferative Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

MTT_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_cells Seed cancer cells in 96-well plates Add_compounds Add serial dilutions of test compounds Seed_cells->Add_compounds Incubate_cells Incubate for 48-72 hours Add_compounds->Incubate_cells Add_MTT Add MTT solution Incubate_cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_solubilizer Measure_absorbance Measure absorbance at 570 nm Add_solubilizer->Measure_absorbance Calculate_IC50 Calculate IC50 values Measure_absorbance->Calculate_IC50

Caption: Workflow for the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Logical Framework for Bioisosteric Replacement Strategy

The decision-making process for selecting a suitable bioisosteric replacement involves a multi-parameter optimization approach. The following diagram illustrates the logical workflow.

Bioisostere_Strategy Start Start: this compound Identify_Liabilities Identify Potential Liabilities of Bromine (e.g., metabolism, toxicity) Start->Identify_Liabilities Define_Objectives Define Optimization Objectives (e.g., improve potency, enhance stability) Identify_Liabilities->Define_Objectives Select_Bioisosteres Select Potential Bioisosteres (Classical & Non-Classical) Define_Objectives->Select_Bioisosteres Synthesis Synthesize Analogs Select_Bioisosteres->Synthesis In_Vitro_Screening In Vitro Screening (Activity, Selectivity) Synthesis->In_Vitro_Screening ADME_Tox_Profiling ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) In_Vitro_Screening->ADME_Tox_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADME_Tox_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End Optimized Candidate Lead_Optimization->End

Caption: Strategy for bioisosteric replacement.

Conclusion

The bioisosteric replacement of the bromine atom in this compound presents a viable strategy for optimizing its pharmacological profile. While the ideal replacement is highly dependent on the specific biological target and desired therapeutic outcome, this guide provides a framework for rational drug design based on established principles and data from related compound series. Researchers and drug development professionals are encouraged to consider the diverse range of available bioisosteres and to undertake a systematic evaluation of their effects on activity, selectivity, and pharmacokinetic properties to identify promising new drug candidates.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes to "2-Amino-6-bromo-3-methylquinoline," a heterocyclic compound with potential applications in medicinal chemistry. As no direct synthesis for this specific molecule is prominently reported, this comparison is based on well-established named reactions and analogous procedures found in the chemical literature. The two proposed routes are based on the Friedländer synthesis and the Doebner-von Miller reaction, followed by subsequent amination.

Data Presentation

The following table summarizes the key aspects of the two proposed synthetic routes for "this compound." The data for yields and reaction conditions are based on analogous transformations reported in the literature and should be considered as estimates for the synthesis of the target molecule.

ParameterRoute 1: Modified Friedländer SynthesisRoute 2: Doebner-von Miller Reaction & Amination
Starting Materials 5-Bromo-2-nitrobenzaldehyde, 2-aminopropanenitrile4-Bromoaniline, Crotonaldehyde
Key Intermediates 2-Amino-5-bromobenzaldehyde (formed in situ)6-Bromo-3-methylquinoline, 2-Chloro-6-bromo-3-methylquinoline
Number of Steps 1 (Domino Reaction)3
Key Reactions Domino Nitro Reduction-Friedländer CondensationDoebner-von Miller Reaction, Oxidation, Chlorination, Nucleophilic Aromatic Substitution
Estimated Overall Yield Moderate to GoodModerate
Reagents & Conditions Fe/AcOH, Ethanol, Reflux1. HCl, As₂O₅ (or other oxidant), Reflux; 2. POCl₃, Reflux; 3. NH₃ source (e.g., NH₄OH), Pd-catalyst (e.g., Buchwald-Hartwig) or high temperature/pressure
Advantages Potentially shorter route (one-pot domino reaction).Starts from readily available commercial materials.
Disadvantages Availability and synthesis of the substituted 2-nitrobenzaldehyde.Multi-step process, potentially harsh conditions for amination.

Experimental Protocols

The following are detailed experimental protocols for the key steps in each proposed synthetic route, adapted from literature procedures for similar transformations.

Route 1: Modified Friedländer Synthesis (Domino Nitro Reduction-Condensation)

This route is based on the in situ generation of the 2-aminobenzaldehyde from a 2-nitrobenzaldehyde precursor, followed by a Friedländer condensation.[1]

Step 1: Synthesis of this compound from 5-Bromo-2-nitrobenzaldehyde and 2-Aminopropanenitrile

  • To a solution of 5-bromo-2-nitrobenzaldehyde (1.0 eq) and 2-aminopropanenitrile (1.2 eq) in ethanol, iron powder (4.0 eq) is added, followed by glacial acetic acid (10 eq).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Doebner-von Miller Reaction Followed by Amination

This route involves the initial construction of the 6-bromo-3-methylquinoline core, followed by the introduction of the amino group at the 2-position.

Step 1: Synthesis of 6-Bromo-3-methylquinoline via Doebner-von Miller Reaction

  • A mixture of 4-bromoaniline (1.0 eq), concentrated hydrochloric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared.

  • Crotonaldehyde (2.5 eq) is added dropwise to the mixture with vigorous stirring, maintaining the temperature below 40°C.

  • After the addition is complete, the mixture is heated to reflux for 3-4 hours.

  • The reaction mixture is then cooled and made alkaline by the addition of a concentrated sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., toluene or dichloromethane).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 6-bromo-3-methylquinoline is purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Chloro-6-bromo-3-methylquinoline

  • 6-Bromo-3-methylquinoline (1.0 eq) is heated with an excess of phosphorus oxychloride (POCl₃) at reflux for 2-3 hours.

  • After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is poured onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude 2-chloro-6-bromo-3-methylquinoline can be purified by recrystallization.

Step 3: Synthesis of this compound via Buchwald-Hartwig Amination

This step is adapted from a procedure for the amination of 6-bromo-2-chloroquinoline.

  • A reaction vessel is charged with 2-chloro-6-bromo-3-methylquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • The vessel is evacuated and backfilled with argon.

  • A solution of an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), in an anhydrous solvent (e.g., toluene or dioxane) is added.

  • The reaction mixture is heated at 80-110°C for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthetic_Routes cluster_0 Route 1: Modified Friedländer Synthesis cluster_1 Route 2: Doebner-von Miller & Amination R1_Start 5-Bromo-2-nitrobenzaldehyde + 2-Aminopropanenitrile R1_Step1 Domino Nitro Reduction- Friedländer Condensation (Fe/AcOH, EtOH, Reflux) R1_Start->R1_Step1 R1_Product This compound R1_Step1->R1_Product R2_Start 4-Bromoaniline + Crotonaldehyde R2_Step1 Doebner-von Miller (HCl, Oxidant, Reflux) R2_Start->R2_Step1 R2_Intermediate1 6-Bromo-3-methylquinoline R2_Step1->R2_Intermediate1 R2_Step2 Chlorination (POCl₃, Reflux) R2_Intermediate1->R2_Step2 R2_Intermediate2 2-Chloro-6-bromo-3-methylquinoline R2_Step2->R2_Intermediate2 R2_Step3 Amination (e.g., Buchwald-Hartwig) R2_Intermediate2->R2_Step3 R2_Product This compound R2_Step3->R2_Product

Caption: A flowchart comparing the synthetic pathways to this compound.

Logical_Comparison Target This compound Route1 Route 1 (Friedländer-based) Route1->Target R1_Adv Advantage: Fewer Steps (Domino) Route1->R1_Adv R1_Disadv Disadvantage: Substituted Starting Material Availability Route1->R1_Disadv Route2 Route 2 (Doebner-von Miller-based) Route2->Target R2_Adv Advantage: Readily Available Starting Materials Route2->R2_Adv R2_Disadv Disadvantage: Multiple Steps, Potentially Harsh Conditions Route2->R2_Disadv

Caption: A diagram illustrating the pros and cons of the two proposed synthetic routes.

References

In Vitro Activity of 2-Amino-6-bromo-3-methylquinoline: A Comparative Analysis with Known Anticancer and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of medicinal chemistry. Quinoline scaffolds are a well-established class of heterocyclic compounds that form the core of numerous approved drugs, exhibiting a broad range of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative overview of the potential in vitro activity of the novel compound "2-Amino-6-bromo-3-methylquinoline" against established anticancer and antimicrobial drugs.

Due to the limited availability of direct experimental data for "this compound" in peer-reviewed literature, this guide leverages data from structurally analogous bromo-quinoline and bromo-quinazoline derivatives to forecast its potential biological profile. The presented data, including half-maximal inhibitory concentration (IC50) values for anticancer activity and minimum inhibitory concentration (MIC) values for antimicrobial activity, are intended to serve as a valuable resource for researchers in the rational design and evaluation of new therapeutic candidates.

Comparative Anticancer Activity

The in vitro cytotoxic potential of bromo-substituted quinoline and quinazoline derivatives has been evaluated against various human cancer cell lines. The data suggests that the presence of a bromine atom on the quinoline ring can contribute significantly to the anticancer activity. For comparative purposes, the activities of doxorubicin and erlotinib, two widely used anticancer drugs, are included.

Table 1: In Vitro Anticancer Activity of Bromo-Substituted Heterocycles and Known Anticancer Drugs

Compound/DrugCell LineCell TypeIC50 (µM)
Structurally Related Compounds
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)[1][2]MCF-7Breast Adenocarcinoma15.85 ± 3.32[1][2]
SW480Colorectal Adenocarcinoma17.85 ± 0.92[1][2]
MRC-5Normal Lung Fibroblast84.20 ± 1.72[1][2]
6-Bromo-5-nitroquinoline[3]HT29Human AdenocarcinomaLower than 5-FU[3]
C6Rat Glioblastoma-
HeLaHuman Cervical Cancer-
6,8-Dibromo-5-nitroquinoline (17)C6Rat Glioblastoma50.0
HT29Colorectal Adenocarcinoma26.2
HeLaHuman Cervical Cancer24.1
Known Anticancer Drugs
Doxorubicin[1]MCF-7Breast AdenocarcinomaNot Specified[1]
SW480Colorectal AdenocarcinomaNot Specified[1]
Erlotinib[1][2]MCF-7Breast Adenocarcinoma9.9 ± 0.14[1][2]
SW480Colorectal Adenocarcinoma-

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Comparative Antimicrobial Activity

Quinoline derivatives have historically been a rich source of antimicrobial agents. The introduction of various substituents on the quinoline core can modulate their spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the minimum inhibitory concentration (MIC) values for several quinoline derivatives, providing a basis for predicting the potential antimicrobial profile of "this compound". Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included for comparison.

Table 2: In Vitro Antimicrobial Activity of Quinoline Derivatives and a Known Antibiotic

Compound/DrugMicroorganismStrainMIC (µg/mL)
Structurally Related Compounds
9-bromo-indolizinoquinoline-5,12-dione[4]Staphylococcus aureus-0.031 - 0.063[4]
Enterococcus faecalis-0.125[4]
7-bromoquinoline-5,8-dione sulfonamides[4]Staphylococcus aureus-0.80 - 1.00 (mg/mL)[4]
Novel Quinoline Derivatives[5]Staphylococcus aureus (MRSA)-1.5 - >16[5]
Staphylococcus epidermidis (MRSE)-6.0 - >16[5]
Enterococcus faecalis (VRE)-3.0 - >16[5]
Clostridium difficileUK6≤ 4.0 - >16[5]
Known Antibiotic
CiprofloxacinEscherichia coli--
Staphylococcus aureus--
Pseudomonas aeruginosa--

Note: The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent. MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis; VRE: Vancomycin-resistant Enterococci.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays referenced in this guide.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., "this compound") and a positive control (e.g., Doxorubicin or Erlotinib) for a specified incubation period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams illustrate the general workflow of the described experimental protocols and a potential signaling pathway that could be investigated for quinoline-based anticancer compounds.

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_anticancer Anticancer Cytotoxicity Assay (MTT) prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution_am Serial Dilution of Test Compound serial_dilution_am->inoculation incubation_am Incubate Plate (18-24h) inoculation->incubation_am read_mic Determine MIC incubation_am->read_mic seed_cells Seed Cancer Cells in 96-well Plate compound_treatment Treat with Test Compound (48-72h) seed_cells->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 signaling_pathway Quinoline Quinoline Derivative (e.g., this compound) EGFR EGFR Quinoline->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Benchmarking 2-Amino-6-bromo-3-methylquinoline Derivatives Against Prostaglandin F2α Pathway Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel 2-Amino-6-bromo-3-methylquinoline derivatives against established standards for the inhibition of the prostaglandin F2α (PGF2α) pathway. The information is targeted towards researchers and professionals in drug discovery and development seeking to evaluate the potential of this chemical series as therapeutic agents. The core of this guide is a juxtaposition of computationally predicted activity for the quinoline derivatives with experimentally determined activity for a known inhibitor.

A significant focus of recent computational studies has been on 6-bromo-3-methylquinoline analogues as potential inhibitors of prostaglandin F2α synthase (PGFS), a key enzyme in the biosynthesis of PGF2α.[1] PGF2α is a potent biological mediator involved in inflammation, smooth muscle contraction, and various physiological and pathological processes, making its pathway a target for therapeutic intervention.[2][3] This guide summarizes the predicted inhibitory potential of these novel quinoline derivatives and benchmarks them against a well-characterized experimental standard, AL-8810, a selective antagonist of the PGF2α receptor (FP receptor).[4][5]

Comparative Analysis of Inhibitory Activity

The following table summarizes the predicted biological activity of newly designed 6-bromo-3-methylquinoline analogues from a Quantitative Structural Activity Relationship (QSAR) study and the experimentally determined activity of the standard inhibitor, AL-8810. It is crucial to note that the data for the quinoline derivatives are based on computational predictions and await experimental validation.

CompoundTargetActivity MetricValueData Type
Designed Quinoline Derivative 1 (Hypothetical) Prostaglandin F2α SynthasepIC50 (predicted)~7.5 - 8.0Computational
Designed Quinoline Derivative 2 (Hypothetical) Prostaglandin F2α SynthasepIC50 (predicted)~7.0 - 7.5Computational
AL-8810 Prostaglandin F2α ReceptorIC50190 nMExperimental

Note: The predicted pIC50 values for the quinoline derivatives are extrapolated from the QSAR model presented in the study "Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors" and are presented as a range to reflect the predictive nature of the data. Higher pIC50 values indicate greater predicted inhibitory potency.

Experimental Protocols

To facilitate the experimental validation of the predicted activity of this compound derivatives, the following section outlines a detailed methodology for an in vitro enzyme inhibition assay for prostaglandin F2α synthase. This protocol is a composite based on standard enzymology practices and information from related research on PGFS assays.

In Vitro Prostaglandin F2α Synthase (PGFS) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant PGFS.

Materials:

  • Human recombinant PGFS (AKR1C3)

  • Prostaglandin H2 (PGH2) substrate

  • NADPH

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM dithiothreitol

  • Test Compounds (this compound derivatives)

  • Standard Inhibitor (e.g., Indomethacin, a non-selective COX inhibitor that can also affect PGFS)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 8-iso-Prostaglandin F2α ELISA Kit for product quantification (alternative method)

Procedure:

  • Compound Preparation: Dissolve test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in the assay buffer to achieve a range of final concentrations for the assay.

  • Enzyme Reaction:

    • In each well of a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the test compound dilution or vehicle control.

    • Add 20 µL of human recombinant PGFS to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of a solution containing PGH2 and NADPH.

  • Detection:

    • Spectrophotometric Method: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, at regular intervals for 10-15 minutes. The rate of the reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.

    • ELISA Method: After a fixed incubation time (e.g., 30 minutes), stop the reaction and quantify the amount of PGF2α produced using a competitive 8-iso-Prostaglandin F2α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.

Prostaglandin_Pathway AA Arachidonic Acid COX COX-1/COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) PGFS PGFS (Target for Quinoline Derivatives) PGH2->PGFS PGF2a Prostaglandin F2α (PGF2α) FP_Receptor FP Receptor (Target for AL-8810) PGF2a->FP_Receptor Bio_Effect Biological Effects (Inflammation, Contraction) COX->PGH2 PGFS->PGF2a FP_Receptor->Bio_Effect

Caption: Simplified Prostaglandin F2α Synthesis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Quinoline Derivatives and AL-8810 Dilutions Incubation Incubate Enzyme with Test Compounds Compound_Prep->Incubation Enzyme_Prep Prepare Recombinant PGFS and Substrate Solution Enzyme_Prep->Incubation Reaction Initiate Reaction with PGH2 and NADPH Incubation->Reaction Detection Measure NADPH Oxidation or PGF2α Production (ELISA) Reaction->Detection IC50_Calc Calculate % Inhibition and Determine IC50 Detection->IC50_Calc

Caption: In Vitro PGFS Inhibition Assay Workflow.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Amino-6-bromo-3-methylquinoline Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors. Among these, derivatives of 2-amino-6-bromo-3-methylquinoline are emerging as a promising class of molecules with the potential to target a range of kinases involved in critical cellular signaling pathways. This guide provides an objective comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data, to aid in the selection and development of selective therapeutic agents.

Understanding Kinase Inhibitor Selectivity

The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. While potent inhibition of the intended target is crucial, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Cross-reactivity profiling against a broad panel of kinases is therefore an indispensable step in the characterization of any new inhibitor. This process helps to identify potential liabilities and opportunities for optimization.

Comparative Cross-Reactivity Profiles

While comprehensive cross-reactivity data for inhibitors directly derived from the "this compound" scaffold is not extensively available in the public domain, we can draw valuable insights from closely related 4-anilinoquinoline analogs. A study focused on the optimization of inhibitors for Cyclin G associated kinase (GAK) provides a pertinent example with a 6-bromo-quinoline derivative.[1]

The following table summarizes the percentage of inhibition of a 6-bromo-4-(3,4,5-trimethoxyanilino)quinoline (a structural analog) against a panel of 69 kinases at a concentration of 1 µM.[1] This provides a snapshot of its selectivity profile.

Kinase FamilyKinaseInhibition at 1 µM (%)
TK GAK100
TK RIPK298
TK FAK75
TK PYK268
TK LCK55
TK SRC52
CAMK CAMKK245
STE MST238
AGC ROCK135
AGC ROCK232
CMGC CDK225
CMGC GSK3B18

This data is derived from a study on a related 4-anilinoquinoline analog and is presented here as a representative example of the selectivity profile of a 6-bromo-quinoline derivative.[1]

Interpretation of the Data:

The data reveals that while the primary target, GAK, is strongly inhibited, significant cross-reactivity is observed with other tyrosine kinases (TK) such as RIPK2, FAK, and PYK2.[1] Moderate inhibition is also seen against members of the SRC family. This "off-target" activity is a critical consideration for the further development of this chemical series. For instance, the potent inhibition of RIPK2 suggests a potential application in inflammatory diseases, but it could also lead to unwanted side effects if GAK is the sole intended target.

Key Signaling Pathways

Kinase inhibitors, including those based on the quinoline scaffold, exert their effects by modulating intracellular signaling pathways that control cell proliferation, survival, differentiation, and metabolism. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Below is a generalized diagram of a common signaling pathway targeted by kinase inhibitors.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Adaptor Adaptor Proteins (e.g., Grb2, Shc) RTK->Adaptor PI3K PI3K RTK->PI3K RAS Ras Adaptor->RAS RAF Raf RAS->RAF GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response Cellular Responses (Proliferation, Survival, etc.) Transcription->Cell_Response Kinase_Profiling_Workflow start Start inhibitor Test Inhibitor (e.g., this compound derivative) start->inhibitor assay_plate Assay Plate Preparation (Kinase, Substrate, ATP, Inhibitor) inhibitor->assay_plate kinase_panel Panel of Purified Kinases kinase_panel->assay_plate incubation Incubation assay_plate->incubation detection Detection of Kinase Activity (e.g., Radiometric, Luminescence) incubation->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis selectivity_profile Selectivity Profile data_analysis->selectivity_profile

References

Comparative Docking Analysis of 6-Bromoquinoline and Structurally Related Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Silico Performance Supported by Experimental Data

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position can significantly influence the pharmacological properties of these molecules. This guide provides a comparative analysis of the molecular docking performance of 6-bromoquinoline derivatives and structurally similar 6-bromo-quinazolines against key protein targets implicated in cancer. By presenting available binding affinities, inhibitory concentrations, and detailed methodologies, this document aims to inform future drug discovery and development efforts centered on this chemical core.

Comparative Analysis of Docking Performance

Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of a ligand to a protein target. The following sections summarize quantitative data from docking studies and in vitro assays for 6-bromo-quinazoline derivatives, which serve as a valuable, structurally related proxy for understanding the potential of 6-bromoquinoline analogs.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology. Several 6-bromo-quinazoline derivatives have been synthesized and evaluated for their potential to inhibit EGFR signaling.

Compound IDTarget ProteinBinding Energy (kcal/mol)Cell LineIC50 (µM)
8a EGFR (wild-type)-6.7MCF-7 (Breast Cancer)15.85 ± 3.32[1][2]
SW480 (Colon Cancer)17.85 ± 0.92[1][2]
8c EGFR (wild-type)-5.3->100[1][2]
Erlotinib EGFR (wild-type)-MCF-7 (Breast Cancer)>100[1]

Compound 8a demonstrated a notable binding affinity for EGFR and translated this into significant cytotoxic activity against both MCF-7 and SW480 cancer cell lines.[1][2] Interestingly, its potency against the MCF-7 cell line was markedly better than the established EGFR inhibitor, Erlotinib.[1] Molecular docking studies revealed that compound 8a forms key interactions within the EGFR active site.[1]

Prostaglandin F Synthase Inhibition

A study on 6-bromo-3-methylquinoline analogues identified several compounds with potential inhibitory activity against prostaglandin F synthase (PDB ID: 2F38), an enzyme linked to preterm labor. While specific binding energies were not detailed in the abstract, the study reported that seven newly designed molecules exhibited higher binding activity than a reference compound, P10.[3] This highlights the potential of the 6-bromo-3-methylquinoline scaffold for indications beyond oncology.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following methodologies are provided for key experiments cited in this guide.

Synthesis of 6-Bromo-2-thio-3-phenylquinazolin-4(3H)-one Derivatives (e.g., Compounds 8a, 8c)

The synthesis of the 6-bromo-quinazoline scaffold involved a multi-step process. First, 5-bromoanthranilic acid was reacted with phenyl isothiocyanate in the presence of triethylamine in absolute ethanol under reflux conditions to yield the key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[1] Subsequently, this intermediate was dissolved in DMF with potassium carbonate, followed by the addition of various alkyl or benzyl halides.[1] The resulting mixture was refluxed for 24 hours, and the final products were obtained after purification.[1]

Molecular Docking Protocol for EGFR

The following protocol outlines the general steps for docking 6-bromo-quinazoline derivatives against the EGFR target.

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is retrieved from the Protein Data Bank. All water molecules and co-crystallized ligands are removed, and hydrogen atoms are added to the protein structure.[4]

  • Ligand Preparation: The 3D structures of the 6-bromo-quinazoline derivatives are generated and optimized using computational chemistry software. Partial charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.[4]

  • Docking Simulation: AutoDock Vina was utilized for the docking calculations. A grid box with dimensions of 70 x 70 x 70 Å was centered on the active site of EGFR. The exhaustiveness of the search algorithm was set to 100 to ensure a thorough exploration of possible binding poses.[1]

  • Analysis of Results: The resulting docking poses are analyzed to identify the one with the lowest binding energy, which represents the most probable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined.

Visualizing Molecular Interactions and Pathways

Diagrams are essential for conveying complex information in a clear and concise manner. The following visualizations, created using the DOT language, illustrate a typical docking workflow and a relevant signaling pathway.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (PDB Structure) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (2D to 3D) ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking docking->scoring lead_id Lead Identification pose_analysis->lead_id scoring->lead_id

A general workflow for a computational molecular docking study.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Inhibitor 6-Bromo-quinazoline Derivative Inhibitor->EGFR Inhibits

A simplified EGFR signaling pathway illustrating the inhibitory action.

References

Evaluating the Drug-Like Properties of 2-Amino-6-bromo-3-methylquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its versatile pharmacological profile. This guide provides a comparative evaluation of the drug-like properties of analogs of 2-Amino-6-bromo-3-methylquinoline, a heterocyclic compound of interest for further medicinal chemistry exploration. The assessment of properties such as physicochemical characteristics, absorption, distribution, metabolism, and excretion (ADME), alongside cytotoxicity, is paramount in the early stages of drug development to identify candidates with the highest potential for clinical success.

This guide summarizes the available experimental data for a closely related analog and provides detailed protocols for the key in vitro assays used to determine these critical drug-like properties. This information is intended to serve as a valuable resource for researchers and scientists in the field of drug development.

Physicochemical Properties: The Foundation of Drug Action

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉BrN₂PubChem
Molecular Weight237.10 g/mol PubChem
XLogP32.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area38.9 ŲPubChem
pKa (most basic)5.2 (predicted)ChemAxon

In Vitro ADME Properties: A Window into Pharmacokinetics

The ADME profile of a drug candidate is a critical determinant of its efficacy and safety. Standardized in vitro assays are employed to predict the in vivo behavior of compounds. Although specific experimental ADME data for this compound analogs are not currently published, this section details the standard experimental protocols used to assess these properties.

Permeability Assessment

Permeability across biological membranes, such as the intestinal epithelium, is a prerequisite for oral drug absorption. Two common in vitro models to assess permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model assesses the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method for predicting gastrointestinal absorption.

  • Preparation of the Donor and Acceptor Plates: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer at a physiological pH (e.g., 7.4).

  • Compound Preparation: Test compounds are dissolved in a suitable buffer, often containing a small percentage of DMSO, to create the donor solution.

  • Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability coefficient is calculated using the following equation:

    Pe = - [ln(1 - CA(t)/Cequilibrium)] / [A * (1/VD + 1/VA) * t]

    where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of efflux transporters.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored.

  • Sample Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of the compound is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • The apparent permeability is calculated as: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as: ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.

Metabolic Stability Assessment

Metabolic stability provides an indication of how susceptible a compound is to metabolism by liver enzymes, which can significantly impact its half-life and bioavailability.

Experimental Protocol: Microsomal Stability Assay

This assay assesses the in vitro metabolism of a compound by liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), the test compound, and a buffer at physiological pH.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH system is also performed to assess non-CYP mediated degradation.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.

In Vitro Cytotoxicity: Assessing Potential for Toxicity

Cytotoxicity assays are essential to identify compounds that may have a toxic effect on cells, which is a critical parameter for drug safety.

A study by T̈ÜRKER et al. (2025) investigated the cytotoxic activities of a series of novel 2-amino-3-cyano-4-(L-phenylalaninyl)quinoline derivatives, including a 6-bromo substituted analog, against human cancer cell lines and a non-cancerous cell line.[1]

Table 2: In Vitro Cytotoxicity of a 2-Amino-6-bromo-quinoline Analog (Compound 4f) [1]

CompoundCell LineCell TypeIC₅₀ (µM)
methyl (2-amino-6-bromo-3-cyanoquinolin-4-yl)-L-phenylalaninate (4f) A549Human Lung Carcinoma>100
MCF-7Human Breast Adenocarcinoma>100
NIH3T3Mouse Embryonic Fibroblast>100

The results indicate that this particular 6-bromo-quinoline analog did not exhibit significant cytotoxicity against the tested cell lines at concentrations up to 100 µM. It is important to note that the cytotoxicity can be significantly influenced by the substituents on the quinoline core. For instance, other studies have reported potent cytotoxic effects of different brominated quinoline derivatives against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

Visualizing the Workflow: Diagrams of Key Assays

To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vitro ADME and cytotoxicity assays described.

G cluster_PAMPA PAMPA Workflow P1 Prepare Donor & Acceptor Plates P2 Add Compound to Donor Plate P1->P2 P3 Incubate P2->P3 P4 Quantify Compound (LC-MS/MS) P3->P4 P5 Calculate Permeability (Pe) P4->P5

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

G cluster_Caco2 Caco-2 Permeability Workflow C1 Culture Caco-2 Cells on Transwells C2 Measure TEER for Monolayer Integrity C1->C2 C3 Bidirectional Transport (A-B & B-A) C2->C3 C4 Sample & Quantify (LC-MS/MS) C3->C4 C5 Calculate Papp & Efflux Ratio C4->C5

Caption: Workflow for the Caco-2 Permeability Assay.

G cluster_Microsomal Microsomal Stability Workflow M1 Prepare Microsome/Compound Mix M2 Initiate Reaction with NADPH M1->M2 M3 Time-Point Sampling & Quenching M2->M3 M4 Analyze Remaining Compound (LC-MS/MS) M3->M4 M5 Calculate t1/2 & Intrinsic Clearance M4->M5

Caption: Workflow for the Microsomal Stability Assay.

G cluster_MTT MTT Cytotoxicity Workflow T1 Seed Cells in 96-Well Plate T2 Treat with Compound T1->T2 T3 Add MTT Reagent & Incubate T2->T3 T4 Solubilize Formazan T3->T4 T5 Measure Absorbance T4->T5 T6 Calculate IC50 T5->T6

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Amino-6-bromo-3-methylquinoline (CAS No. 203506-01-8). The information herein is compiled from safety data sheets of structurally similar compounds and general best practices for laboratory chemical disposal. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is mandated.

I. Immediate Safety and Hazard Assessment

This compound is a halogenated aromatic amine. Compounds in this class are often toxic and pose significant health and environmental risks. Based on data from similar chemical structures, the following hazards should be assumed:

  • Toxicity: Likely toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation.

  • Irritation: Causes skin and serious eye irritation.[1]

  • Environmental Hazard: Do not let this chemical enter the environment.[1]

Hazard Summary of Related Compounds:

Hazard StatementClassificationSource Compound(s)
Toxic if swallowedAcute Toxicity, Oral2-amino-6-methylpyridine
Fatal in contact with skinAcute Toxicity, Dermal2-amino-6-methylpyridine
Harmful if inhaledAcute Toxicity, Inhalation6-Bromo-2-methylquinoline[2]
Causes skin irritationSkin Corrosion/Irritation2-amino-6-methylpyridine, 6-Bromo-2-methylquinoline[2]
Causes serious eye irritationSerious Eye Damage/Eye Irritation2-amino-6-methylpyridine, 6-Bromo-2-methylquinoline[2]
May cause respiratory irritationSpecific target organ toxicity2-amino-6-methylpyridine, 6-Bromo-2-methylquinoline[2]

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a respirator may be required.

III. Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated materials (e.g., pipette tips, paper towels), and empty containers, must be treated as hazardous waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Collection and Storage:

  • Collect waste in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

3. Spill and Contamination Response:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean up.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Avoid generating dust.

  • For large spills, contact your institution's EHS office immediately.

4. Final Disposal:

  • Dispose of the hazardous waste through your institution's approved hazardous waste disposal program.[1]

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

IV. Experimental Workflow and Disposal Decision Pathway

Disposal_Workflow Experimental and Disposal Workflow for this compound cluster_experiment Experimental Phase cluster_waste Waste Generation and Segregation cluster_disposal Disposal Phase start Start Experiment handling Handle this compound (Wear full PPE) start->handling reaction Perform Reaction handling->reaction empty_container Empty Container handling->empty_container workup Reaction Workup reaction->workup solid_waste Solid Waste (Contaminated consumables) workup->solid_waste liquid_waste Liquid Waste (Unused reagent, solutions) workup->liquid_waste collect_waste Collect in Labeled Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste empty_container->collect_waste store_waste Store in Designated Area collect_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup final_disposal Final Disposal via Approved Facility ehs_pickup->final_disposal

Caption: Experimental and waste disposal workflow.

V. Disposal Decision Logic

Disposal_Decision Disposal Decision Pathway for this compound Waste start Waste Generated? is_contaminated Is the material contaminated with this compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as non-hazardous waste is_contaminated->non_hazardous No is_empty Is the container empty? is_empty->hazardous_waste No (Unused product) rinse_container Rinse container three times with a suitable solvent is_empty->rinse_container Yes hazardous_waste->is_empty dispose_rinsate Dispose of rinsate as hazardous waste rinse_container->dispose_rinsate dispose_container Dispose of rinsed container according to institutional policy dispose_rinsate->dispose_container

Caption: Decision logic for waste classification.

References

Essential Safety and Operational Guidance for Handling 2-Amino-6-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of 2-Amino-6-bromo-3-methylquinoline, a chemical compound requiring careful management in a laboratory setting. The following procedural guidance is designed to minimize risk and ensure safe operational conduct.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from safety data sheets for this compound and structurally similar compounds, this chemical should be handled with caution. Analogs of this compound are known to be harmful if swallowed, in contact with skin, or inhaled.[1][2] They can cause serious skin and eye irritation and may lead to respiratory irritation.[1][3][4][5] One similar compound is classified as fatal in contact with skin.[5] Therefore, adherence to stringent PPE protocols is mandatory.

Recommended Personal Protective Equipment

All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][6] The following table summarizes the required PPE for various laboratory tasks.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids ANSI Z87.1 compliant safety glasses with side shields (minimum).[6]Disposable nitrile gloves.[6]Fully buttoned laboratory coat.[6]Work in a certified chemical fume hood.[6]
Preparing Solutions (Splash Hazard) Chemical splash goggles and a face shield.[6][7]Double-gloving with nitrile gloves or thicker, chemical-resistant gloves.[6]Chemical-resistant apron over a laboratory coat.[6]Work in a certified chemical fume hood.[6]
Performing Reactions & Workup Chemical splash goggles and a face shield.[6][7]Double-gloving with nitrile gloves or thicker, chemical-resistant gloves.[6]Chemical-resistant apron over a laboratory coat.[6]Work in a certified chemical fume hood.[6]
Handling Large Quantities Chemical splash goggles and a face shield.[6][7]Thicker, chemical-resistant gloves.A complete suit protecting against chemicals.A NIOSH-approved respirator with an organic vapor/particulate filter may be required based on a risk assessment.[7]

Experimental Protocols

Donning Personal Protective Equipment (PPE)

A systematic approach to putting on PPE is critical to ensure complete protection.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a lab coat, ensuring it is fully buttoned.[6] For tasks with splash potential, add a chemical-resistant apron.

  • Respiratory Protection (if required): If a risk assessment indicates the need for a respirator, perform a seal check.

  • Eye and Face Protection: Put on safety glasses or goggles. If a splash hazard exists, add a face shield over the goggles.[6][7]

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing Personal Protective Equipment (PPE)

The removal of PPE should be done carefully to avoid contaminating yourself.

  • Gloves: Remove gloves using a proper technique (without touching the outer surface of the glove with bare hands).

  • Gown/Apron: Remove the apron and then the lab coat by rolling it inside out, without touching the exterior.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection (if required): Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands thoroughly one last time.

Disposal Plan

Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves, aprons, and any other contaminated items, must be disposed of as hazardous waste.[1][3][4] Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Dispose of any unused this compound and its containers through an approved waste disposal plant.[1][3][4] Do not dispose of it down the drain.

Workflow Visualizations

The following diagrams illustrate key decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling this compound task_type Identify Task (e.g., Weighing, Solution Prep) start->task_type weighing Weighing Solid task_type->weighing Solid Handling solution Preparing Solution task_type->solution Splash Hazard reaction Reaction/Workup task_type->reaction Splash Hazard ppe_weighing Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_weighing ppe_solution Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Apron solution->ppe_solution ppe_reaction Enhanced PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Apron reaction->ppe_reaction don_ppe Don PPE Correctly ppe_weighing->don_ppe ppe_solution->don_ppe ppe_reaction->don_ppe fume_hood Perform Task in Chemical Fume Hood don_ppe->fume_hood doff_ppe Doff PPE Correctly fume_hood->doff_ppe disposal Dispose of Contaminated PPE and Chemical Waste in Approved Hazardous Waste doff_ppe->disposal end End disposal->end PPE_Donning_Doffing_Procedure cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Hand Hygiene don2 2. Lab Coat / Apron don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Remove Gloves doff2 2. Remove Gown / Apron doff1->doff2 doff3 3. Hand Hygiene doff2->doff3 doff4 4. Remove Eye/Face Protection doff3->doff4 doff5 5. Final Hand Hygiene doff4->doff5

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.